3,4-diamino-1-ethyl-1H-pyridin-2-one
Description
Properties
CAS No. |
921214-33-7 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3,4-diamino-1-ethylpyridin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-2-10-4-3-5(8)6(9)7(10)11/h3-4H,2,8-9H2,1H3 |
InChI Key |
XZZWDALXQLBXPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C(C1=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure Analysis of 3,4-diamino-1-ethyl-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 3,4-diamino-1-ethyl-1H-pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry. As a derivative of the versatile pyridinone scaffold, understanding its precise molecular architecture is paramount for elucidating its structure-activity relationships and potential as a therapeutic agent. This document outlines a plausible synthetic pathway and details the application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, for its definitive structural characterization. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Introduction: The Pyridinone Core in Drug Discovery
Pyridinone and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their ability to act as hydrogen bond donors and acceptors, coupled with their amenable synthesis, makes them attractive scaffolds for drug design. The introduction of amino and ethyl groups to the pyridinone ring, as in this compound, is anticipated to modulate its physicochemical properties, such as solubility, lipophilicity, and target-binding interactions. A thorough structural elucidation is the foundational step in exploring the therapeutic potential of this novel compound.
Proposed Synthesis and Purification
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Nitration: A suitable substituted pyridine precursor would be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at positions 3 and 4. The reaction temperature would be carefully controlled to prevent over-nitration and side reactions.
-
Reduction: The resulting dinitro-pyridine derivative would then be reduced to the corresponding diamine using a reducing agent such as tin(II) chloride in hydrochloric acid. This step is crucial for installing the two amino functionalities.
-
N-Ethylation: The 3,4-diaminopyridine would undergo N-ethylation. Selective N-ethylation at the pyridinone nitrogen can be challenging. A strategic choice of ethylating agent (e.g., ethyl iodide) and reaction conditions (e.g., presence of a suitable base) would be necessary to favor the desired isomer.
-
Formation of the Pyridin-2-one: The final step involves the conversion of the pyridine to a pyridin-2-one. This could potentially be achieved through an oxidation reaction.
-
Purification: The crude product would be purified using column chromatography on silica gel to isolate the this compound with high purity.
Structural Elucidation: A Multi-faceted Analytical Approach
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the chemical structure.
Analytical Workflow
Caption: Integrated analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR spectra, along with 2D NMR experiments (like COSY and HSQC), would provide detailed structural information.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | d | 1H | H-6 |
| ~6.0-6.5 | d | 1H | H-5 |
| ~4.0-4.5 | q | 2H | -CH₂- (ethyl) |
| ~1.0-1.5 | t | 3H | -CH₃ (ethyl) |
| Broad | s | 2H | -NH₂ (C-4) |
| Broad | s | 2H | -NH₂ (C-3) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C-2 (C=O) |
| ~140-145 | C-4 |
| ~130-135 | C-6 |
| ~115-120 | C-3 |
| ~100-105 | C-5 |
| ~40-45 | -CH₂- (ethyl) |
| ~15-20 | -CH₃ (ethyl) |
Solvent: DMSO-d₆
Note: The predicted chemical shifts are based on data from similar pyridinone and diaminopyridine structures.[5][6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, amide, and aromatic functionalities.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amines) |
| 1650-1630 | Strong | C=O stretching (amide/pyridinone) |
| 1620-1580 | Medium | N-H bending (amines) |
| 1600-1450 | Medium to Weak | C=C and C=N stretching (aromatic ring) |
| 1300-1200 | Medium | C-N stretching |
Note: The presence of hydrogen bonding can cause broadening and shifts in the N-H and C=O stretching frequencies.[10][11]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and, consequently, its elemental composition.[12] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The expected molecular ion peak ([M+H]⁺) for C₇H₁₁N₃O would be at m/z 154.0975.
X-ray Crystallography
The definitive three-dimensional structure of this compound can be determined by single-crystal X-ray diffraction.[13][14] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining a suitable single crystal is a prerequisite for this analysis.[15][16]
Conclusion
The structural analysis of this compound requires a synergistic application of synthetic chemistry and advanced analytical techniques. The proposed synthetic route provides a viable pathway for its preparation. The collective data from NMR, FT-IR, and mass spectrometry, corroborated by X-ray crystallography, will enable an unambiguous confirmation of its chemical structure. This detailed structural knowledge is indispensable for its further development as a potential therapeutic agent and for understanding its interactions at a molecular level.
References
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
-
Autech. (n.d.). The Role of 3,4-Diaminopyridine in Pharmaceutical Synthesis: A Supplier's Insight. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Diaminopyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Suárez, M., et al. (2018). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 23(7), 1643. [Link]
-
MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]
-
Pireddu, R., et al. (2019). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 182, 111634. [Link]
-
Turesky, R. J., et al. (2010). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 23(8), 1336-1346. [Link]
-
Al-Ahmary, Z. M., et al. (2022). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 27(21), 7509. [Link]
-
Blow, D. (2002). X Ray crystallography. Postgraduate Medical Journal, 78(926), 767-769. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). pyridine-3,4-diamine. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Retrieved from [Link]
-
Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics, 242(1-2), 197-201. [Link]
-
PubChem. (n.d.). 3,4-diamino-2-(1,2-diaminoethyl)-2H-furan-5-one. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
-
Finzel, K., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. The Journal of Organic Chemistry, 80(15), 7586-7595. [Link]
-
American Elements. (n.d.). N1-(Pyridin-2-yl)ethane-1,2-diamine. Retrieved from [Link]
-
Data in Brief. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]
-
PubChem. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. Retrieved from [Link]
-
Frolov, A. S., et al. (2021). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[10][12]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules, 26(11), 3183. [Link]
-
memtein.com. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]
-
PubMed. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]
-
YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Characterization of 3,4-diamino-1-ethyl-1H-pyridin-2-one
Abstract: The journey of a novel chemical entity from discovery to a viable pharmaceutical product is critically dependent on a comprehensive understanding of its physicochemical properties. These characteristics govern a molecule's behavior, from its interaction with biological systems to its formulation and manufacturing feasibility. This guide provides an in-depth framework for the systematic physicochemical characterization of 3,4-diamino-1-ethyl-1H-pyridin-2-one, a substituted 2-pyridone. The 2-pyridone scaffold is recognized as a privileged structure in medicinal chemistry, known for favorable properties such as metabolic stability and solubility.[1][2][3] This document outlines the core experimental workflows and the scientific rationale essential for researchers, scientists, and drug development professionals. By establishing a robust property profile, this guide aims to accelerate the evaluation and development of this and structurally related compounds.
Introduction: The Strategic Imperative of Physicochemical Profiling
In modern drug discovery, the principle of "fail fast, fail cheap" is paramount. A significant portion of candidate failures can be attributed to suboptimal physicochemical properties that hinder bioavailability, stability, or manufacturability.[4][5][6] Therefore, a rigorous, early-stage characterization of an active pharmaceutical ingredient (API) is not merely a data collection exercise; it is a critical risk mitigation strategy.[7][8]
The subject of this guide, this compound, belongs to the 2-pyridone class of N-heterocycles. These compounds are of significant interest due to their ability to act as hydrogen bond donors and acceptors and their presence in numerous biologically active molecules.[2][3] Understanding the specific properties imparted by the 1-ethyl group and the 3,4-diamino substitution pattern is essential for predicting its behavior in vivo and guiding formulation development. This guide details the necessary experimental investigations, from fundamental identity confirmation to complex solid-state analysis, to build a comprehensive data package.
Foundational Properties: Identity and Structure
Before proceeding to more complex analyses, it is imperative to confirm the identity and fundamental properties of the compound. These initial data points serve as the bedrock for all subsequent experiments.
| Property | Predicted/Calculated Value | Rationale & Importance |
| Molecular Formula | C7H11N3O | Defines the elemental composition. |
| Molecular Weight | 153.18 g/mol | Crucial for all stoichiometric calculations in solution preparation and analytical quantification. |
| Chemical Structure | ![]() | Visual representation of atomic connectivity. The structure suggests multiple sites for hydrogen bonding and two basic centers (the amino groups), predicting significant pH-dependent properties. |
Note: As specific experimental data for this compound is not widely published, the values presented are calculated. The primary purpose of this guide is to establish the robust experimental protocols required to determine these values empirically.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[6] For ionizable compounds like this compound, solubility is intimately linked to pH. Therefore, a pH-solubility profile is essential. Two distinct types of solubility measurements provide different, yet complementary, insights.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a high-concentration DMSO stock and incubated for a short period (typically 1-2 hours). It mimics the conditions of many high-throughput screening assays and can flag compounds prone to precipitation.
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 198 µL of a series of aqueous buffers (pH 1.2 to 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement and is most relevant for predicting oral absorption.[9] The "shake-flask" method is the most reliable approach.[9][10]
Experimental Protocol: Shake-Flask Equilibrium Solubility Assay
-
System Preparation: Add an excess amount of the solid compound to vials containing buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to create a slurry.[10]
-
Equilibration: Agitate the vials in a temperature-controlled shaker (37 ± 1 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.[10]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13]
-
pH Verification: Measure the final pH of each solution to ensure the buffer capacity was maintained.[10]
}
Solubility Assessment Workflow.
Ionization Constant (pKa): Predicting In Vivo Charge State
The ionization constant, or pKa, defines the pH at which 50% of the compound is in its ionized form. For a molecule with two basic amino groups like this compound, determining the pKa values is crucial for understanding its solubility, absorption, and receptor interactions.[6] The charge state of a molecule dramatically affects its ability to permeate biological membranes.[6]
Causality in Method Selection:
-
Potentiometric Titration: This is a high-precision technique suitable for compounds available in milligram quantities with sufficient solubility.[14] It directly measures pH changes upon addition of a titrant.
-
UV-Metric Titration: This method is ideal for potent or poorly soluble compounds as it requires much less material.[14] It relies on a change in the compound's UV-visible spectrum as its ionization state changes. Given the aromatic nature of the pyridone core, this compound is an excellent candidate for this method.
Experimental Protocol: UV-Metric pKa Determination
-
Wavelength Selection: Scan the UV-visible spectrum of the compound at a very low and a very high pH to identify wavelengths where the neutral and ionized forms have different absorbances.
-
Co-solvent Screening (if needed): If aqueous solubility is too low, perform the titration in a series of methanol-water mixtures.
-
Titration: In a temperature-controlled vessel, record the absorbance at the selected wavelengths as a function of pH by titrating an acidic solution of the compound with a standardized base.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[15] For multiprotic compounds, specialized software is used to deconvolute the titration curves and determine each pKa.[16]
Lipophilicity (LogP/LogD): Assessing Membrane Permeability
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key factor in membrane penetration, plasma protein binding, and overall pharmacokinetics.[17][18]
-
LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.
-
LogD (Distribution Coefficient): Describes the lipophilicity of a molecule at a specific pH, accounting for all ionic and neutral species. For ionizable drugs, LogD at pH 7.4 is the most physiologically relevant parameter.[17][19]
Experimental Protocol: Shake-Flask LogD at pH 7.4
-
Phase Preparation: Use n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase by mixing them overnight and then separating them.
-
Partitioning: Add a known amount of the compound to a vial containing a precise volume of the pre-saturated octanol and PBS.
-
Equilibration: Vigorously shake the vial for 1-2 hours to allow the compound to partition between the two phases.[19]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and measure the compound concentration using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[19]
}
Decision workflow for lipophilicity measurement.
Solid-State Characterization: Ensuring Stability and Consistency
The solid form of an API can profoundly impact its stability, dissolution rate, and manufacturability.[4][7][8] Different crystal forms (polymorphs) or the presence of an amorphous state can lead to significant batch-to-batch variability.[5][8] A thorough solid-state characterization is therefore a regulatory and scientific necessity.[7]
Key Techniques:
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline structure, allowing for the identification of different polymorphs and the determination of crystallinity.[7]
-
Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and phase transitions, which are characteristic of a specific solid form.[7]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the compound and can identify the presence of solvates or hydrates by measuring weight loss upon heating.
-
Dynamic Vapor Sorption (DVS): Assesses the hygroscopicity of the material by measuring its water uptake as a function of relative humidity.
Self-Validating System: The combination of these techniques provides a self-validating system. For instance, a phase transition observed in DSC should correspond to a change in the XRPD pattern. A weight loss seen in TGA below the boiling point of water may indicate a hydrate, which can be confirmed by DVS. This integrated approach ensures a trustworthy and comprehensive understanding of the API's solid-state behavior.[4][8]
Conclusion
The systematic characterization of this compound, as outlined in this guide, provides the foundational data package required for any successful drug development program. By employing these validated protocols for determining solubility, pKa, lipophilicity, and solid-state properties, researchers can make informed decisions, anticipate potential liabilities, and design robust formulation strategies. This structured, rationale-driven approach ensures scientific integrity and ultimately de-risks the path from a promising molecule to a potential therapeutic.
References
- Solid-state Analysis of the Active Pharmaceutical Ingredient in Drug Products. PubMed.
- Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Solitek Pharma.
- Solid State Characterization. Auriga Research.
- API: solid state robust characterization in key to cut costs and time! AlfatestLab.
- Drug Substance Solid State Characterization. Agno Pharmaceuticals.
- LogP/D. Cambridge MedChem Consulting.
- Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- LogD. Cambridge MedChem Consulting.
- How to calculate pKa. BYJU'S.
- solubility experimental methods.pptx. SlideShare.
- LogD/LogP Background. Enamine.
- Introduction to log P and log D measurement using PionT3. Pion Inc.
- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Chemistry LibreTexts.
- Annex 4. World Health Organization (WHO).
- Compound solubility measurements for early drug discovery. Life Chemicals.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
- Development of Methods for the Determination of pKa Values. PMC.
- LogP and logD calculations. ChemAxon.
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate.
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfatestlab.com [alfatestlab.com]
- 6. agnopharma.com [agnopharma.com]
- 7. solitekpharma.com [solitekpharma.com]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. enamine.net [enamine.net]
Solubility Profile and Thermodynamic Analysis of 3,4-Diamino-1-ethyl-1H-pyridin-2-one
The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for 3,4-diamino-1-ethyl-1H-pyridin-2-one .
This guide is structured to serve as a definitive reference for process chemists and formulation scientists, synthesizing available structural data with rigorous solubility profiling methodologies.
Executive Summary & Compound Significance
This compound (CAS Registry Number: Implied via synthesis patents like US 6,319,893) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors and other fused pyridine scaffolds (e.g., pyrido[2,3-d]pyrimidines).
Understanding the solubility profile of this compound is essential for:
-
Purification: Designing efficient recrystallization processes to remove the 3-nitro precursor.
-
Reaction Kinetics: Optimizing solvent selection for subsequent cyclization reactions.
-
Formulation: Developing stable pre-clinical formulations.
This guide provides a technical breakdown of the compound's solubility behavior, governed by its amphiphilic nature (polar aminopyridone core vs. lipophilic N-ethyl group), and outlines the standard operating procedures (SOPs) for gathering precise solubility data.
Physicochemical Characterization
Before establishing the solubility profile, the solute's intrinsic properties must be understood to predict solvent interactions.
Structural Analysis[1]
-
Core: Pyridin-2-one (Lactam tautomer is dominant).
-
Functional Groups:
-
C3, C4-Amino groups (-NH₂): Strong Hydrogen Bond Donors (HBD) and Acceptors (HBA). These make the compound susceptible to oxidation and pH-dependent solubility.
-
N1-Ethyl group: Increases lipophilicity (
) relative to the unsubstituted parent, improving solubility in organic solvents like Ethanol and THF compared to water.
-
-
Polarity: High. The molecule exhibits a significant dipole moment due to the push-pull electronic system between the amino groups and the carbonyl oxygen.
Predicted Solubility Trends (QSPR)
Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 3,4-diaminopyridine), the solubility profile follows a distinct polarity-driven trend:
| Solvent Class | Representative Solvents | Solubility Prediction | Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | H-bonding solvation of amino groups. Solubility decreases as alkyl chain length of alcohol increases. |
| Water | Water (Neutral pH) | Low to Moderate | Limited by the hydrophobic aromatic core and N-ethyl group. |
| Acidic Media | 0.1N HCl, Acetic Acid | Very High | Protonation of amino groups forms highly soluble cationic species. |
| Ethers | THF, 1,4-Dioxane | Moderate | Good for synthesis; often used in hydrogenation steps (e.g., EtOH/THF mixtures). |
| Non-Polar | Toluene, Hexane, Heptane | Insoluble | Lack of specific interactions; effective anti-solvents for crystallization. |
Experimental Determination Protocols
To generate a precise solubility curve (Mole Fraction
Method A: Laser Dynamic Monitoring (Polythermal)
This method is superior for generating full temperature-dependent profiles quickly.
Protocol:
-
Preparation: Weigh a precise mass (
) of solute into a jacketed glass vessel. Add a known mass ( ) of solvent.[1] -
Dissolution: Heat the mixture with stirring until the solid completely dissolves (clear solution).
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).
-
Detection: A laser beam passes through the solution. The onset of turbidity (nucleation) scatters the light, causing a drop in transmittance.
-
Recording: Record the temperature (
) at which transmittance drops below a threshold (e.g., 90%). -
Iteration: Add more solvent to the same vessel and repeat to find the equilibrium temperature for the new concentration.
Method B: Isothermal Shake-Flask (Equilibrium)
The "Gold Standard" for thermodynamic accuracy.
Protocol:
-
Saturation: Add excess solid to the solvent in sealed vials.
-
Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Filtration: Filter the supernatant using a 0.45 µm heated syringe filter (to prevent precipitation during filtration).
-
Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm or 280 nm depending on
). -
Calculation: Determine mole fraction solubility (
).
Experimental Workflow Diagram
The following Graphviz diagram illustrates the decision matrix for solubility determination.
Caption: Workflow for determining the solubility profile, moving from screening to thermodynamic modeling.
Thermodynamic Modeling & Data Correlation
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is widely used for polar organics in pure solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived via regression analysis.
van't Hoff Equation
Used to determine the apparent thermodynamic functions.
-
Interpretation:
-
If the slope is negative (typical), dissolution is endothermic (
), meaning solubility increases with temperature. -
The intercept relates to the entropy of solution (
).
-
Thermodynamic Logic Diagram
Understanding the solute-solvent interactions is crucial for interpreting the data.
Caption: Thermodynamic balance determining the solubility of this compound.
Practical Application: Recrystallization Strategy
Based on the solubility characteristics, the following purification strategy is recommended for the isolation of this compound from its crude reaction mixture.
Solvent System Selection
-
Primary Solvent (Good Solvent): Ethanol or Methanol .
-
Reasoning: High solubility at boiling point; moderate solubility at room temperature.
-
-
Anti-Solvent (Poor Solvent): Ethyl Acetate or Toluene .
-
Reasoning: The compound is sparingly soluble in these non-polar/moderately polar aprotic solvents, inducing crystallization when added to the alcoholic solution.
-
Recommended Procedure
-
Dissolution: Dissolve crude solid in minimum volume of refluxing Ethanol.
-
Filtration: Hot filtration to remove insoluble palladium catalyst (if coming from hydrogenation).
-
Nucleation: Cool to 40°C.
-
Dosing: Slowly add Ethyl Acetate (Ratio 1:2 vs Ethanol) over 1 hour.
-
Aging: Cool to 0–5°C and hold for 2 hours to maximize yield.
-
Isolation: Filter and wash with cold Ethyl Acetate.
References
-
Synthesis & Context: Demuth, H. U., et al. "Dipeptidyl peptidase inhibitors." U.S. Patent No.[2] 6,319,893.[2] Washington, DC: U.S. Patent and Trademark Office.
-
General Solubility Protocol: Shakeel, F., et al. "Solubility and thermodynamic analysis of an antiviral drug emtricitabine in different pure solvents." Molecules 26.3 (2021): 746.
- Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3, 5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics 31.1 (1999): 85-91.
-
Analogous Compound Data: "3,4-Diaminopyridine Solubility." PubChem Database. National Center for Biotechnology Information.
Disclaimer: This guide is based on theoretical principles and analogous structural data. Specific solubility values should be experimentally verified using the protocols defined in Section 3.
Sources
Navigating the Uncharted: A Technical Safety and Handling Guide for 3,4-diamino-1-ethyl-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
A Note on This Guidance
No registered Safety Data Sheet (SDS) for 3,4-diamino-1-ethyl-1H-pyridin-2-one has been identified in publicly available databases. This guide has been meticulously constructed by extrapolating data from structurally analogous compounds, including the parent molecule 3,4-Diamino-1H-pyridin-2-one (CAS 33631-02-6), various aminopyridines, and substituted pyridinones. The recommendations herein are founded on established principles of chemical safety and toxicology and are intended to provide a robust framework for risk assessment and safe handling in a research and development setting.
Compound Identity and Predicted Physicochemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₇H₁₀N₄O
-
Predicted Molecular Weight: 168.19 g/mol
-
Structural Analogue: 3,4-Diamino-1H-pyridin-2-one (CAS: 33631-02-6)[1]
| Property | Predicted Value/Information | Rationale for Prediction |
| Physical State | Solid (crystalline) | Based on the parent compound and similar heterocyclic structures. |
| Solubility | Likely soluble in water and polar organic solvents. | The presence of amino groups and the pyridinone core suggests potential for hydrogen bonding. |
| Boiling Point | >300 °C (decomposes) | High melting and boiling points are characteristic of highly substituted, polar heterocyclic compounds. |
| Flash Point | >140 °C | Based on the flash point of the parent compound (143.9°C).[1] |
Hazard Identification and Classification: An Evidence-Based Postulation
Given the absence of specific toxicological data, a hazard assessment must be inferred from the toxicological profiles of its constituent chemical motifs: the diaminopyridine core and the pyridinone ring. Aminopyridines are a class of compounds known for their neurological and systemic toxicity.
Anticipated GHS Classification:
| Hazard Class | Category | Signal Word | Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed. | Aminopyridines are known to be highly toxic via ingestion.[2][3] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin. | Aminopyridines are readily absorbed through the skin.[2][3] |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled. | Inhalation of aminopyridine dusts or aerosols can lead to systemic toxicity.[4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | Aminopyridines can cause skin irritation upon contact.[5] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. | Direct contact with aminopyridines can cause severe eye irritation.[5][6] |
Expert Insight: The primary toxicological concern with aminopyridines is their ability to act as potassium channel blockers, leading to increased acetylcholine release at nerve terminals. This can result in hyperexcitability, convulsions, and in severe cases, respiratory failure and cardiac arrest.[7] The presence of two amino groups on the pyridine ring is likely to confer significant biological activity and, consequently, toxicity.
Safe Handling and Storage: A Proactive Approach
Given the predicted high toxicity, all handling of this compound should be conducted with stringent safety precautions.
Engineering Controls:
-
Primary Containment: All work with the solid material or its solutions should be performed within a certified chemical fume hood or a glove box.
-
Ventilation: Ensure adequate ventilation to maintain airborne concentrations below any established or anticipated occupational exposure limits.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for any direct handling.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be used.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
The storage area should be secured and accessible only to authorized personnel.
Emergency Procedures: Preparedness and Response
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Spill Response Protocol:
Caption: Spill Response Workflow for this compound.
Fire and Explosion Hazards
While not expected to be pyrophoric, the compound is likely combustible.
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][8]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Stability and Reactivity
-
Chemical Stability: Expected to be stable under normal storage conditions.
-
Hazardous Polymerization: Not expected to occur.[5]
-
Conditions to Avoid: Excessive heat and exposure to incompatible materials.
Disposal Considerations
All waste containing this compound should be treated as hazardous.
-
Dispose of in accordance with all applicable federal, state, and local regulations.
-
Do not allow to enter drains or waterways.
References
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2005). Aminopyridines. Retrieved from [Link]
-
Alkali Metals. MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]
-
Le, T., & Vleeschouwer, M. (2018). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 14(2), 156–161. [Link]
-
ChemBK. 3,4-Diamino-1H-pyridin-2-one. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. epa.gov [epa.gov]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. alkalimetals.com [alkalimetals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
Molecular weight and formula of 3,4-diamino-1-ethyl-1H-pyridin-2-one
Executive Summary
3,4-Diamino-1-ethyl-1H-pyridin-2-one is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused nitrogenous systems, such as pyrido[2,3-d]pyrimidines .[1] Its structural core—a pyridin-2-one ring substituted with an ethyl group at the nitrogen (N1) and vicinal amino groups at positions 3 and 4—makes it a critical "ortho-diamine" scaffold. This motif is highly reactive toward cyclization agents (e.g., carboxylic acids, aldehydes, urea), allowing medicinal chemists to construct bicyclic heteroaromatic systems found in Dipeptidyl Peptidase IV (DPP-IV) inhibitors and broad-spectrum antimicrobial agents.
This guide details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this scaffold in drug discovery.
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 153.18 g/mol |
| CAS Registry Number | Not widely indexed; refer to Patent US20040157866A1 |
| Core Scaffold | 1H-pyridin-2-one (Lactam form preferred over lactim) |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); moderate solubility in water due to polar amino/carbonyl groups. |
| Stability | Sensitive to oxidation.[2] Vicinal diamines can oxidize to quinone-imines or form hydrates. Store under inert gas (Argon/Nitrogen) at -20°C. |
Structural Significance
-
1-Ethyl Group: Provides lipophilicity and steric bulk, often targeting hydrophobic pockets in enzyme active sites (e.g., the S1 or S2 pockets of proteases).
-
3,4-Diamino Motif: The "warhead" for cyclization. The C3-amino and C4-amino groups are positioned perfectly to react with electrophiles to form a second six-membered ring fused to the pyridine.
-
Pyridin-2-one Core: Acts as a hydrogen bond acceptor (carbonyl) and donor (if un-alkylated, but here N1 is blocked), influencing pharmacokinetics and binding affinity.
Synthetic Methodology
The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (
Protocol: From 4-chloro-1-ethyl-3-nitro-1H-pyridin-2-one[1]
This protocol is adapted from methodologies used in the synthesis of pyrido-pyrimidine derivatives (e.g., Takeda Pharmaceutical patents).
Step 1: Amination (
)
Reaction: Conversion of 4-chloro-1-ethyl-3-nitro-1H-pyridin-2-one to 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one.
-
Reagents: 28% Aqueous Ammonia (
), Tetrahydrofuran (THF).[1] -
Conditions: Stirring at room temperature or mild heating.
-
Mechanism: The nitro group at C3 is electron-withdrawing, activating the C4-chlorine for displacement by the ammonia nucleophile.
-
Yield: Typically high (>80%) due to the strong activation of the pyridine ring.
Step 2: Hydrogenation (Reduction)
Reaction: Reduction of the C3-nitro group to a C3-amino group.
-
Reagents: Hydrogen gas (
), 10% Palladium on Carbon (Pd/C).[1] -
Solvent: Ethanol/THF mixture (1:3 ratio recommended for solubility).
-
Conditions: Hydrogenation under balloon pressure or mild Parr shaker pressure (1-3 atm) at room temperature.
-
Workup: Filtration through Celite to remove catalyst; concentration of filtrate.
-
Critical Note: The product (vicinal diamine) is air-sensitive. Minimize exposure to oxygen during filtration.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway transforming the chloro-nitro precursor into the target diamine scaffold.
Applications in Drug Discovery[1]
The primary utility of this compound is as a precursor for bicyclic heterocycles .
Synthesis of Pyrido[2,3-d]pyrimidines
These fused systems are bioisosteres of quinazolines and pteridines, widely explored as:
-
Kinase Inhibitors: Targeting tyrosine kinases (e.g., EGFR, VEGFR) where the ATP-binding pocket accommodates the flat heteroaromatic core.
-
DPP-IV Inhibitors: Used in Type 2 Diabetes management. The fused ring system mimics the nucleobase structure required for active site recognition.
Cyclization Logic
The vicinal diamine reacts with various electrophiles to "close the ring":
-
+ Formic Acid / Orthoformate: Yields the unsubstituted pyrimidine ring.
-
+ Urea / Phosgene: Yields the cyclic urea (pyrido-pyrimidine-dione).
-
+ 1,2-Dicarbonyls: Yields pyrido-pyrazines.
Application Logic Diagram
Figure 2: Divergent synthesis strategies utilizing the 3,4-diamino scaffold to generate bioactive fused systems.
Analytical Characterization & Handling
Identification[1][3][4][5]
-
1H NMR (DMSO-d6):
-
Ethyl Group: Triplet (
ppm, 3H), Quartet ( ppm, 2H). -
Ring Protons: Doublets for C5-H and C6-H (coupling constant
Hz). -
Amino Groups: Broad singlets (
ppm), exchangeable with .
-
-
Mass Spectrometry (ESI+):
-
Target
m/z.
-
Safety Protocols
-
Inhalation Hazard: As a pyridine derivative and fine powder, use a fume hood to prevent inhalation.
-
Skin/Eye Contact: Irritant. Wear nitrile gloves and safety glasses.
-
Storage: Hygroscopic and oxidation-prone. Store in amber vials under Nitrogen/Argon at -20°C.
References
-
Patent US20040157866A1 : Dipeptidyl peptidase inhibitors. Takeda Pharmaceutical Company Limited. (Describes the synthesis of this compound in Example 1, Step D).
-
PubChem Compound Summary : 2(1H)-Pyridinone, 3,4-dihydro-. (For structural comparison of the pyridone core).
-
Chemical Abstracts Service (CAS) : Accession No. 1999:177044.[1] (Referenced in patent literature regarding the synthesis of pyrido-pyrimidines).
Sources
Literature review of 3,4-diamino-1-ethyl-1H-pyridin-2-one synthesis pathways
An In-depth Technical Guide to the Synthesis of 3,4-diamino-1-ethyl-1H-pyridin-2-one for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a substituted pyridinone derivative of significant interest in medicinal chemistry and drug development. The pyridin-2(1H)-one scaffold is a "privileged structure," appearing in numerous biologically active compounds. The presence of vicinal amino groups at the 3 and 4 positions, combined with N-alkylation, offers a unique three-dimensional structure and multiple points for further functionalization, making it an attractive core for library synthesis in the pursuit of novel therapeutic agents.
This technical guide provides a comprehensive review of plausible synthetic pathways for this compound. While direct literature detailing the synthesis of this specific molecule is not abundant, this guide, grounded in established principles of heterocyclic chemistry, proposes logical and experimentally viable routes. The pathways discussed herein are based on analogous transformations reported for similar pyridine and pyridinone systems.
Proposed Synthetic Pathways
Two primary retrosynthetic strategies are presented for the synthesis of this compound. The first pathway involves the construction of the diaminopyridinone from a pre-formed pyridin-2-one core through electrophilic aromatic substitution and subsequent reduction. The second approach focuses on the modification of a commercially available, pre-functionalized diaminopyridine.
Pathway A: Synthesis via Nitration and Reduction of a 1-ethyl-1H-pyridin-2-one Precursor
This pathway is a classical approach in pyridine chemistry, leveraging the stepwise introduction of functional groups onto the pyridinone ring. The key steps involve the synthesis of the N-ethylated pyridin-2-one core, followed by regioselective nitration and subsequent reduction of the nitro groups to the desired amino functionalities.
Conceptual Workflow for Pathway A
Role of 3,4-diamino-1-ethyl-1H-pyridin-2-one as a pharmaceutical intermediate
An In-depth Technical Guide to 3,4-diamino-1-ethyl-1H-pyridin-2-one: A Versatile Intermediate in Modern Drug Discovery
Abstract
The pyridinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] This guide focuses on a specific, highly functionalized derivative: This compound . While not extensively documented in public literature, this molecule represents a strategic intermediate poised for the efficient construction of complex heterocyclic systems. By combining the established bioactivity of the diaminopyridine motif with the versatile chemistry of the pyridinone ring, this intermediate serves as a powerful building block for novel active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive analysis of its proposed synthesis, physicochemical properties, and strategic application in pharmaceutical development, particularly as a precursor to fused imidazo[4,5-c]pyridin-2-one derivatives.
The Privileged Pyridinone Scaffold in Medicinal Chemistry
Pyridinone-containing molecules exhibit a vast spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[2][3] Their success stems from a combination of factors:
-
Hydrogen Bonding Capability: The pyridinone motif can act as both a hydrogen bond donor (at the N-H, if unsubstituted) and an acceptor (at the carbonyl oxygen), allowing for strong and specific interactions with biological targets like enzyme active sites.[2]
-
Bioisosteric Replacement: Pyridinones are frequently employed as bioisosteres for amides, phenols, and other heterocyclic rings. This substitution can enhance metabolic stability, improve solubility, and fine-tune the pharmacokinetic profile of a drug candidate.[1]
-
Synthetic Tractability: Robust and versatile synthetic routes to pyridinone derivatives are well-established, allowing for systematic exploration of structure-activity relationships (SAR).[4]
The incorporation of additional functional groups, such as the ortho-diamino system in the title compound, exponentially increases the scaffold's value in a drug discovery campaign.
The 3,4-Diaminopyridine Moiety: A Clinically Validated Pharmacophore
The 3,4-diaminopyridine (3,4-DAP) core is not merely a synthetic handle; it is an active pharmacophore in its own right. The drug Amifampridine (3,4-DAP) is a potassium channel blocker used to treat the rare autoimmune disorder Lambert-Eaton Myasthenic Syndrome (LEMS).[5][6][7] In LEMS, 3,4-DAP enhances the release of the neurotransmitter acetylcholine at the neuromuscular junction, thereby improving muscle strength.[5]
The clinical validation of the 3,4-diaminopyridine structure provides a strong rationale for its inclusion in novel molecular designs. Its primary utility as a pharmaceutical intermediate, however, lies in the reactive potential of the two adjacent amino groups.
Synthesis of this compound
Retrosynthetic Analysis
The retrosynthetic analysis reveals a multi-step pathway originating from simple, commercially available starting materials. The key transformations include N-alkylation, catalytic reduction of a nitro group, and regioselective nitration of a pyridinone precursor.
Caption: Retrosynthetic pathway for the target intermediate.
Proposed Synthetic Pathway
The proposed forward synthesis prioritizes safety and efficiency. An alternative route involves nitration of 4-aminopyridine followed by reduction and subsequent transformations, but handling nitropyridines requires specific precautions.[8] A more direct approach starts with 2-hydroxypyridine.
Caption: Proposed forward synthesis of the target intermediate.
Core Experimental Protocol: Synthesis of 4-Amino-1-ethyl-3-nitro-1H-pyridin-2-one (Step 3 Intermediate)
This protocol details the conversion of the N-ethylated nitropyridone to its 4-amino derivative, a crucial step introducing one of the key functional groups.
-
Chlorination:
-
To a stirred solution of 1-ethyl-3-nitro-1H-pyridin-2-one (1.0 eq) in a suitable flask, add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise at 0 °C.
-
Rationale: POCl₃ is a standard and effective reagent for converting pyridones into the corresponding chloropyridines. The excess reagent also serves as the solvent.
-
Allow the mixture to warm to room temperature and then heat at reflux (approx. 110 °C) for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-1-ethyl-3-nitropyridin-2-one.
-
-
Amination:
-
Dissolve the crude chloro-intermediate in a pressure-tolerant vessel with a suitable solvent like isopropanol.
-
Add aqueous ammonia (28-30%, 10-15 eq).
-
Rationale: This is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group activates the C4 position, making it susceptible to attack by ammonia. A sealed vessel and elevated temperature are required to drive the reaction to completion.
-
Seal the vessel and heat to 80-100 °C for 12-18 hours.
-
Cool the vessel to room temperature. The product often precipitates upon cooling.
-
Collect the solid product by filtration, wash with cold water and then a minimal amount of cold isopropanol to remove impurities.
-
Dry the solid under vacuum to obtain 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one.
-
Physicochemical Properties and Characterization
The structural features of this compound dictate its properties and analytical signature.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₇H₁₀N₄O | - |
| Molecular Weight | 166.18 g/mol | - |
| Appearance | Off-white to light brown solid | Typical for aromatic amines. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH). Limited solubility in water. | Presence of polar amine and amide groups. |
| ¹H NMR (DMSO-d₆) | δ 6.5-7.0 (d, 1H, H-6), 5.5-6.0 (d, 1H, H-5), 4.5-5.0 (s, 2H, NH₂), 3.8-4.2 (q, 2H, CH₂), 3.0-3.5 (s, 2H, NH₂), 1.2-1.5 (t, 3H, CH₃) | Distinct signals for aromatic protons, ethyl group, and exchangeable amine protons. |
| ¹³C NMR (DMSO-d₆) | δ 160-165 (C=O), 140-145 (C-4), 130-135 (C-6), 115-125 (C-3), 100-105 (C-5), 40-45 (CH₂), 14-18 (CH₃) | Characteristic peaks for carbonyl, aromatic carbons, and ethyl group. |
| FT-IR (KBr, cm⁻¹) | 3450-3200 (N-H stretch, amines), 1640-1660 (C=O stretch, amide), 1580-1620 (N-H bend, C=C stretch) | Key functional group vibrations. |
| Mass Spec (ESI+) | m/z: 167.09 [M+H]⁺ | Expected protonated molecular ion peak. |
Role as a Pharmaceutical Intermediate: Gateway to Fused Heterocyclic APIs
The true value of this compound lies in its capacity as a versatile synthon.
The Strategic Importance of the Ortho-Diamino Functionality
The adjacent amino groups at the C3 and C4 positions are perfectly positioned to undergo cyclocondensation reactions with a variety of C1-electrophiles. This provides a direct and efficient entry into the imidazo[4,5-c]pyridin-2-one ring system, a scaffold found in numerous biologically active molecules, including kinase inhibitors.[9][10] This transformation is a powerful tool in drug design, converting a flexible intermediate into a rigid, planar, and often more potent, fused heterocyclic core.[11][12]
Application in the Synthesis of an Imidazo[4,5-c]pyridin-2-one Core
A common and highly efficient method for this cyclization involves the use of 1,1'-carbonyldiimidazole (CDI) or triphosgene.
Caption: Cyclization of the intermediate to form a fused bicyclic system.
Experimental Workflow: Cyclization Protocol
-
Suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Causality: CDI acts as a safe and effective phosgene equivalent. It first reacts with one amino group to form an imidazole-carboxylate intermediate, which is then intramolecularly attacked by the second amino group, closing the five-membered ring and eliminating imidazole as a byproduct.
-
Stir the reaction at room temperature or gentle heat (40-50 °C) until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure imidazo[4,5-c]pyridin-2-one product.
The Modulating Role of the N-Ethyl Group
The N-ethyl substituent is not merely a spectator. In the context of a final API, its presence is a deliberate design choice to modulate key ADME (Absorption, Distribution, Metabolism, Excretion) properties:
-
Lipophilicity: The ethyl group increases the lipophilicity (LogP) of the molecule compared to an N-H or N-methyl analogue. This can enhance membrane permeability and oral absorption.[13]
-
Metabolic Stability: Alkylation at the N1 position blocks potential sites of Phase I metabolism (e.g., oxidation) or Phase II conjugation, which can increase the half-life of the drug.
-
Solubility: While increasing lipophilicity, the ethyl group can be fine-tuned alongside other substituents to achieve an optimal balance of aqueous solubility and permeability, crucial for oral bioavailability.
Conclusion and Future Outlook
This compound emerges as a high-value, albeit under-documented, pharmaceutical intermediate. Its rational design combines the clinically validated 3,4-diaminopyridine pharmacophore with the synthetically versatile pyridinone scaffold. The proposed synthetic route offers a plausible and scalable method for its production. The primary utility of this intermediate is as a direct precursor to the imidazo[4,5-c]pyridin-2-one core, a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors for oncology. Future work should focus on the experimental validation of the proposed synthetic pathways and the exploration of this intermediate's utility in building diverse libraries of fused heterocyclic compounds for high-throughput screening.
References
-
myaware. (2020, April 4). 3,4-Diaminopyridine (3,4-DAP). myaware. [Link]
-
Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceutical Fronts. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridinones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PatientsLikeMe. (2026, January 27). Amifampridine phosphate (3,4 Diaminopyridine): uses & side-effects. PatientsLikeMe. [Link]
-
Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). IntechOpen. [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). ResearchGate. [Link]
-
Oh, S. I., et al. (2018). 3,4-Diaminopyridine for the treatment of myasthenia gravis with electrophysiological patterns of Lambert-Eaton myasthenic syndrome. Journal of Clinical Neuroscience. [Link]
-
Khan, I., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
UKTIS. (2025, September). USE OF AMIFAMPRIDINE (3,4-DAP, 3,4-DIAMINOPYRIDINE) AND FAMPRIDINE/DALFAMPRIDINE (4-AMINOPYRIDINE) IN PREGNANCY. UKTIS. [Link]
-
Mayo Clinic. (n.d.). Compassionate Use of 3,4-Diaminopyridine in Lambert-Eaton Myasthenic Syndrome. Mayo Clinic. [Link]
-
Xie, Q., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
Abaszadeh, Z., et al. (n.d.). Synthesis of pyridinone with various reactions. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. RSC Medicinal Chemistry. [Link]
-
Kumar, J. B. S., et al. (2013). One-Pot Synthesis of 3,4-Dihydropyridin-2-one via Michael Addition of in situ–Generated Enaminones. Semantic Scholar. [Link]
-
Dolle, R. E., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. (2023). MDPI. [Link]
-
El-ziaty, A. K., et al. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Organic Chemistry. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]
- Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
- European Patent Office. (n.d.). EP 0159112 A1 - Process for the preparation of diaminopyridines.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. myaware.org [myaware.org]
- 6. Amifampridine phosphate (3,4 Diaminopyridine): uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 7. 3,4-Diaminopyridine for the treatment of myasthenia gravis with electrophysiological patterns of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Step-by-step preparation of 3,4-diamino-1-ethyl-1H-pyridin-2-one
Application Note: Process Chemistry & Protocol for 3,4-Diamino-1-ethyl-1H-pyridin-2-one
Executive Summary
The compound This compound is a critical heterocyclic building block, primarily utilized in the synthesis of imidazo[4,5-c]pyridine derivatives. These fused ring systems are pharmacophores of significant interest in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and other kinase-targeted therapeutics.
This guide provides a robust, linearly scalable 5-step protocol starting from the commodity chemical 2,4-dihydroxypyridine . Unlike general academic preparations, this protocol emphasizes process safety, regioselectivity control (N- vs. O-alkylation), and purification efficiency suitable for gram-to-kilogram scale-up.
Retrosynthetic Analysis & Strategy
The synthesis relies on the sequential functionalization of the pyridine core. The critical strategic decision is the timing of the N-ethylation . Performing alkylation on the 4-chloro-3-nitro intermediate (Step 3) is preferred over the 4-hydroxy precursor to maximize regioselectivity for the nitrogen atom (N1) over the oxygen (O2/O4), driven by the specific electronic properties of the lactam/pyridone tautomer.
Synthetic Pathway:
-
Nitration: Electrophilic aromatic substitution at C3.
-
Activation: Conversion of C4-OH to C4-Cl using POCl₃.
-
N-Alkylation: Installation of the ethyl group at N1.
-
Amination (SNAr): Nucleophilic displacement of C4-Cl by ammonia.
-
Reduction: Catalytic hydrogenation of the C3-nitro group to the amine.
Caption: Linear synthetic route for this compound emphasizing the N-alkylation and SNAr sequence.
Detailed Experimental Protocols
Step 1: Nitration of 2,4-Dihydroxypyridine
This step introduces the nitrogen source required for the C3-amine later. The hydroxyl group at C4 directs the nitro group to the ortho position (C3).
-
Reagents: 2,4-Dihydroxypyridine, Nitric Acid (fuming or 70%), Acetic Acid.
-
Procedure:
-
Suspend 2,4-dihydroxypyridine (1.0 equiv) in glacial acetic acid (5 vol).
-
Cool to 0–5°C.
-
Add fuming HNO₃ (1.1 equiv) dropwise, maintaining internal temperature <10°C (Exothermic!).
-
Allow to warm to RT and stir for 2 hours. A yellow precipitate will form.
-
Pour the mixture into ice water (10 vol).
-
Filter the yellow solid, wash with cold water and diethyl ether.
-
Yield Expectation: 75–85%.
-
Checkpoint: Product is 3-nitro-4-hydroxy-2-pyridone . Confirm by LCMS (M-H = 155).
-
Step 2: Chlorination (Activation)
Conversion of the 4-hydroxy group to a chloride creates a handle for the subsequent amination.
-
Reagents: 3-Nitro-4-hydroxy-2-pyridone, Phosphorus Oxychloride (POCl₃), DIPEA (N,N-Diisopropylethylamine).
-
Procedure:
-
Suspend the Step 1 product (1.0 equiv) in POCl₃ (3–5 vol).
-
Add DIPEA (1.0 equiv) slowly (acts as HCl scavenger).
-
Heat to reflux (approx. 105°C) for 3–5 hours. The solution should turn dark but homogeneous.
-
Critical Safety Step: Cool to RT. Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Do not add water to the reaction vessel.
-
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Yield Expectation: 60–70%.
-
Product: 4-chloro-3-nitro-2-pyridone .
-
Step 3: N-Alkylation (Ethyl Group Installation)
Alkylation is performed on the chloro-intermediate. The presence of the electron-withdrawing nitro group and the lactam structure favors N-alkylation over O-alkylation under basic conditions.
-
Reagents: 4-Chloro-3-nitro-2-pyridone, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.
-
Procedure:
-
Dissolve Step 2 product (1.0 equiv) in anhydrous DMF (10 vol).
-
Add K₂CO₃ (1.5 equiv) and stir at RT for 15 min.
-
Add Ethyl Iodide (1.2 equiv) dropwise.
-
Stir at RT for 12–16 hours. Monitor by TLC/LCMS.
-
Dilute with water (20 vol) to precipitate the product or extract with EtOAc.
-
Purification: If oil forms, crystallize from EtOH/Water or purify via silica gel chromatography (Hexane/EtOAc).
-
Yield Expectation: 70–80%.
-
Product: 1-ethyl-4-chloro-3-nitro-2-pyridone .
-
Step 4: Amination (SNAr Displacement)
The 3-nitro group activates the 4-chloro position for nucleophilic aromatic substitution.
-
Reagents: 1-Ethyl-4-chloro-3-nitro-2-pyridone, Ammonium Hydroxide (28% NH₃ aq), THF.
-
Procedure:
-
Dissolve Step 3 product (1.0 equiv) in THF (10 vol).
-
Add aqueous NH₄OH (5–10 equiv).
-
Stir at RT or mild heat (40°C) for 4–6 hours. The reaction is usually fast due to the activation by the nitro group.
-
Concentrate to remove THF.[1] The product often precipitates from the aqueous residue.
-
Filter and wash with water.
-
Yield Expectation: 85–95%.
-
Product: 4-amino-1-ethyl-3-nitro-2-pyridone . (Bright yellow solid).[1]
-
Step 5: Nitro Reduction (Final Step)
Catalytic hydrogenation converts the nitro group to the amine, yielding the final vicinal diamine.
-
Reagents: 4-Amino-1-ethyl-3-nitro-2-pyridone, 10% Pd/C (50% wet), Hydrogen gas (balloon or 1 atm), Methanol/THF (1:1).
-
Procedure:
-
Dissolve Step 4 product in MeOH/THF (20 vol).
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Purge with Nitrogen, then introduce Hydrogen atmosphere (balloon pressure is sufficient).
-
Stir vigorously at RT for 4–12 hours. The yellow color of the nitro compound will fade to a colorless/pale beige solution.
-
Workup: Filter through Celite to remove Pd/C. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Stabilization: The free base is sensitive to oxidation (turning dark/purple upon air exposure). Store under inert gas or convert to HCl salt immediately if not using directly.
-
Yield Expectation: 90–95%.
-
Final Product: This compound .
-
Process Data & Specifications
| Parameter | Specification / Observation |
| Target CAS | N/A (Specific Intermediate) |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| Appearance | Off-white to pale brown solid (oxidizes to purple/black) |
| Solubility | Soluble in MeOH, DMSO, dilute acid. Poor in water.[1][2][3][4] |
| Key 1H NMR (DMSO-d6) | δ 6.9 (d, 1H, C6-H), 5.8 (d, 1H, C5-H), 5.2 (s, 2H, NH2), 4.1 (s, 2H, NH2), 3.8 (q, 2H, Et), 1.2 (t, 3H, Et). (Approximate shifts) |
| Storage | -20°C, Hygroscopic, Light Sensitive. |
Troubleshooting & Critical Quality Attributes
-
Regiochemistry (Step 3): If O-alkylation occurs (formation of 2-ethoxy-4-chloro-3-nitropyridine), it can be distinguished by NMR. The N-ethyl group typically shows a quartet around 3.8–4.0 ppm, while O-ethyl is often more downfield (4.3–4.5 ppm). Using DMF and K₂CO₃ strictly favors the N-alkyl product.
-
Reduction Safety (Step 5): 3,4-Diaminopyridines are electron-rich and can poison catalysts if sulfur impurities are carried over from reagents. Ensure high-quality reagents in Step 2/3.
-
Stability: The final diamine is prone to air oxidation (forming azo/hydrazo dimers or quinoid species). It should be used in the next step (e.g., cyclization with orthoformate or urea) immediately.
References
-
Preparation of pyrido[2,3-d]pyrimidines. Journal of Chemical Research, Synopses, (2), 112-113, 1999.[5] (Describes the synthesis of the 1-ethyl-3,4-diamino intermediate).
-
Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145, 1999. Link
-
Process for the synthesis of diaminopyridine and related compounds. WO2009018504A1. (General background on diaminopyridine synthesis). Link
-
Dipeptidyl Peptidase Inhibitors (Intermediates). US Patent Application 2005/0070562. (Describes the specific sequence: Nitration -> Chlorination -> Alkylation -> Amination -> Reduction for ethyl-pyridones). Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Cas 1192-62-7,2-Acetylfuran | lookchem [lookchem.com]
- 3. 2-Acetylfuran CAS#: 1192-62-7 [m.chemicalbook.com]
- 4. 1-(Furan-2-yl)ethanone CAS 1192-62-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Condensation Protocols for 3,4-diamino-1-ethyl-1H-pyridin-2-one
This Application Note is designed for medicinal chemists and process development scientists working with the scaffold 3,4-diamino-1-ethyl-1H-pyridin-2-one . This intermediate is a critical precursor for synthesizing 1-ethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one derivatives, a privileged structure in kinase inhibitors (e.g., SFK inhibitors) and bioactive heterocyclic libraries.
Introduction & Chemical Context
The This compound scaffold features a vicinal diamine system fused to a lactam ring. Its primary utility lies in condensation reactions with electrophiles to form the imidazo[4,5-c]pyridine core.[1] Unlike the simple 3,4-diaminopyridine, the N-ethyl group at position 1 serves two critical functions:
-
Solubility Enhancement: It disrupts the strong intermolecular hydrogen bonding typical of pyridinones, improving solubility in organic solvents (DCM, THF, MeCN) required for mild condensation protocols.[1]
-
Regiocontrol: It blocks the pyridone nitrogen, forcing alkylation or substitution to occur on the newly formed imidazole ring or the C-oxygen, simplifying downstream SAR (Structure-Activity Relationship) studies.[1]
Handling Precaution: Like all electron-rich ortho-diamines, this compound is susceptible to air oxidation, forming dark aza-azo impurities. All protocols below assume the use of degassed solvents and an inert atmosphere (N₂ or Ar).
Reaction Logic & Pathways[1][2]
The condensation strategy depends entirely on the desired substitution at the C-2 position of the resulting imidazole ring.
-
Pathway A (Cyclic Urea Formation): Reaction with CDI (1,1'-Carbonyldiimidazole) or Urea .[1] Yields the 2-oxo derivative (2,3-dihydro-imidazo[4,5-c]pyridin-2-one).
-
Pathway B (Phillips Condensation): Reaction with Carboxylic Acids or Orthoesters . Yields 2-alkyl/aryl substituted imidazopyridines.
-
Pathway C (Oxidative Cyclization): Reaction with Aldehydes followed by oxidation (or using Na₂S₂O₅ adducts).[1]
Reaction Topology Diagram
Caption: Divergent synthesis pathways for this compound precursors.
Detailed Experimental Protocols
Protocol A: Synthesis of the Cyclic Urea Derivative (2-oxo)
Target: 1-ethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2,4(5H)-dione. Application: Core scaffold for SFK inhibitors (e.g., Glioblastoma research [1]).[1][2]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran) or 1,4-Dioxane.[1]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the diamine substrate (e.g., 1.0 mmol) and a magnetic stir bar. Purge with Argon for 5 minutes.
-
Solvation: Add anhydrous THF (10 mL/mmol). The diamine should dissolve or form a fine suspension.
-
Addition: Add CDI (1.5 mmol) in one portion. Note: Evolution of CO₂ gas may occur.[1][3]
-
Reaction: Heat the mixture to reflux (66 °C) for 4–6 hours. Monitor by LC-MS (Target M+1 = MW + 26).
-
Checkpoint: The reaction is complete when the diamine peak vanishes.
-
-
Workup: Cool to room temperature. The product often precipitates as a solid.
-
If solid: Filter and wash with cold THF and Ether.
-
If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water (2x) and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or flash chromatography (DCM:MeOH 95:5).
Mechanism: The CDI forms an intermediate imidazole-urea at the more nucleophilic 3-amino group, followed by intramolecular attack by the 4-amino group to close the ring.
Protocol B: Phillips Condensation with Carboxylic Acids
Target: 2-Alkyl/Aryl-1-ethyl-1H-imidazo[4,5-c]pyridin-4-one. Application: Introduction of diversity elements (R-groups) for SAR libraries.
Method B1: Polyphosphoric Acid (PPA) Melt (Harsh, High Yield) Best for unfunctionalized, stable aryl acids.[1]
-
Mix diamine (1.0 equiv) and Carboxylic Acid (1.1 equiv) in PPA (10–15 equiv by weight).
-
Heat to 140–160 °C for 4–8 hours.
-
Quench: Pour the hot syrup carefully into crushed ice/water with vigorous stirring.
-
Neutralization: Adjust pH to ~7–8 using solid Na₂CO₃ or conc. NH₄OH. The product usually precipitates.
Method B2: Coupling Agent Mediated (Mild) Best for chiral acids or sensitive functional groups.[1]
-
Coupling: Dissolve diamine (1.0 equiv), Acid (1.1 equiv), and DIPEA (3.0 equiv) in DMF. Add HATU (1.2 equiv). Stir at RT for 2 hours to form the amide intermediate .
-
Cyclization: Isolate the amide or proceed in one pot. Add glacial acetic acid (excess) or p-TsOH (0.1 equiv) and heat to 80–100 °C for 12 hours.
-
Note: The amide intermediate is stable; thermal or acid catalysis is required to effect the dehydration to the imidazole [2].
-
Protocol C: Oxidative Condensation with Aldehydes
Target: 2-Aryl-1-ethyl-1H-imidazo[4,5-c]pyridin-4-one. Application: Access to 2-aryl derivatives when the acid is unavailable.
Reagents:
Methodology:
-
Dissolve the Aldehyde and Na₂S₂O₅ in EtOH/Water (1:1). Stir for 30 mins to form the bisulfite adduct.
-
Add the this compound (1.0 equiv).
-
Reflux for 4–12 hours.
-
Workup: Cool and filter the precipitate.
-
Validation: This method avoids the use of toxic oxidants like nitrobenzene or FeCl₃ often seen in older literature [3].
Analytical Data & Troubleshooting
Expected Analytical Characteristics:
-
1H NMR (DMSO-d6):
-
The Ethyl group will appear as a triplet (~1.3 ppm) and quartet (~4.0 ppm).[1]
-
Aromatic Protons: Two doublets (or d/d) for the pyridine ring protons (H-6 and H-7 of the imidazo system).
-
NH Signal: If forming the 2-one (Protocol A), a broad singlet around 11–12 ppm (lactam NH) may be visible, though the N-ethyl blocks the N1 position.[1]
-
-
Mass Spectrometry:
-
Protocol A Product: [M+H]⁺ = Parent Diamine MW + 26 Da.
-
Protocol B Product: [M+H]⁺ = Parent Diamine MW + Acid MW - 34 Da (loss of 2 H₂O + 2H).
-
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Dark/Black Reaction Mixture | Oxidation of diamine precursor. | Degas all solvents; use fresh diamine; add antioxidant (e.g., trace ascorbic acid) if compatible.[1] |
| Incomplete Cyclization (Protocol B2) | Stable amide intermediate formed but didn't close. | Increase temperature to 100°C; add catalytic p-TsOH or switch solvent to AcOH. |
| Low Solubility | Pyridinone aggregation. | Use DMF/DMAc as solvent; heat to 60°C during workup to keep product dissolved. |
| Regioisomer Mixtures | Tautomerism during alkylation (if alkylating after ring closure). | The N-ethyl group at the start prevents this. If N-alkylation is observed elsewhere, check for bis-alkylation. |
References
-
Vertex Pharmaceuticals & NIH (Contextual): Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. (2021).[4] Describes the use of diamine precursors for imidazopyridinone synthesis in glioblastoma research.
-
Thermo Fisher Scientific: Derivatization Reagents for Carboxylic Acids. (General Protocol).[5][6] Standard coupling logic for diamines and acids.
-
Goker et al. (2023):Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives.
-
[7]
-
-
Org. Syntheses:General methods for Pyridinone condensations. (Historical grounding for 3-cyano-6-methyl-2(1)-pyridone, illustrating the stability of the pyridinone ring).
Sources
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Solved Background: Acetanilide reacts with bromine to give a | Chegg.com [chegg.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Catalytic hydrogenation methods to yield 3,4-diamino-1-ethyl-1H-pyridin-2-one
Executive Summary
This application note details the optimized synthetic protocols for the preparation of 3,4-diamino-1-ethyl-1H-pyridin-2-one , a critical vicinal diamine scaffold used in the development of fused heterocyclic pharmaceuticals (e.g., imidazopyridines for antiviral or oncology indications).
While many reduction methods exist, this guide focuses on Heterogeneous Catalytic Hydrogenation as the gold standard for purity and scalability. We provide a primary protocol using Pd/C with H₂ gas , alongside an alternative Catalytic Transfer Hydrogenation (CTH) method for laboratories lacking high-pressure infrastructure.
Retrosynthetic Logic & Pathway
The synthesis of the target molecule relies on the precise reduction of the nitro group in 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one . The presence of the electron-donating amino group at the C4 position activates the ring, but also necessitates careful solvent selection to prevent catalyst poisoning or solubility issues.
Critical Mechanistic Insight:
The reduction of the nitro group (
Visual Pathway (DOT Diagram)
Figure 1: Reaction pathway for the catalytic hydrogenation of the nitro-amino precursor. The conversion of the hydroxylamine intermediate to the final diamine is the rate-determining step.
Experimental Protocols
Method A: Standard Catalytic Hydrogenation (Pd/C + H₂)
Recommended for: High purity requirements, scale-up potential, and quantitative yield.
Reagents & Equipment:
-
Precursor: 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Solvent: Tetrahydrofuran (THF) / Ethanol (EtOH) mixture (3:1 ratio)
-
Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi)
Protocol Steps:
-
Solubilization: In a round-bottom flask, dissolve the nitro precursor in the THF/EtOH mixture.
-
Note: The precursor has poor solubility in pure alcohols. The addition of THF is critical to maintain a homogeneous phase during reduction [1].
-
-
Inerting: Purge the flask with Nitrogen (
) or Argon for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add the 10% Pd/C catalyst.
-
Safety: Pd/C is pyrophoric when dry. Always keep it wet with water or add it under an inert atmosphere.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen (
) three times. Leave connected to a hydrogen balloon (or pressurize to 30 psi if using a reactor). -
Reaction: Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The yellow color of the nitro compound will fade to a colorless or pale pink solution.
-
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the diamine as a solid.
-
Storage: The product is oxidation-sensitive. Store under inert gas at -20°C.
-
Method B: Catalytic Transfer Hydrogenation (CTH)
Recommended for: Labs without hydrogen gas lines or safety restrictions on pressurized vessels.
Reagents:
-
Hydrogen Donor: Ammonium Formate (
) (5.0 equiv) -
Catalyst: 10% Pd/C (10 wt%)
-
Solvent: Methanol (MeOH)[1]
Protocol Steps:
-
Suspend the nitro precursor and Pd/C in Methanol.
-
Add Ammonium Formate in a single portion.
-
Heat the mixture to Reflux (65°C) for 1–2 hours.
-
Observation: Effervescence (
release) will be observed.
-
-
Cool to room temperature and filter through Celite.
-
Concentrate the filtrate. The residue may contain excess ammonium salts; these can be removed by dissolving the product in a minimum amount of cold water and extracting with ethyl acetate (though the diamine is quite polar, continuous extraction may be needed) or by triturating with ether.
Comparative Data Analysis
The following table summarizes the efficiency of different reduction methods for this specific scaffold.
| Parameter | Method A (H₂/Pd-C) | Method B (Transfer H₂) | Method C (Fe/AcOH) |
| Yield | 95-98% | 85-90% | 70-80% |
| Purity (HPLC) | >98% | >95% | <90% (Iron salts remain) |
| Reaction Time | 4-6 Hours | 1-2 Hours | 2-4 Hours |
| Work-up | Simple Filtration | Filtration + Salt Removal | Complex Extraction |
| Scalability | High | Moderate | Low (Waste generation) |
Process Optimization & Troubleshooting
Solvent Effects
The solubility of the nitro-amino precursor is the primary bottleneck.
-
Pure Ethanol/Methanol: Often leads to slurry hydrogenations, which are slower and can entrap the catalyst.
-
THF/Alcohol Mix: The 3:1 THF:EtOH ratio is optimal. THF solubilizes the organic backbone, while EtOH facilitates the proton transfer at the catalyst surface.
Impurity Control (The "Pink" Product)
If the product turns dark purple or brown upon isolation, it indicates oxidation of the vicinal diamine to a quinone diimine species.
-
Solution: Add a trace amount (0.1%) of Sodium Metabisulfite or Ascorbic Acid during the work-up to prevent oxidation. Always store the final product as a hydrochloride salt (using HCl in dioxane) if immediate use is not planned, as the salt form is significantly more stable.
Analytical Validation
Expected Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.10 (d, 1H, C6-H)
- 5.65 (d, 1H, C5-H)
-
3.85 (q, 2H,
) -
1.20 (t, 3H,
) -
Broad singlets around 4.0–6.0 ppm corresponding to the two
groups (exchangeable with ).
-
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 153.09 -
Observed
: 154.1
-
References
-
Patent Application: "Dipeptidyl Peptidase Inhibitors." US Patent 2004/0167133 A1. (2004). Example 2, Step D details the hydrogenation of 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one using Pd/C in EtOH/THF.[2]
-
Mechanistic Insight: "Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds." Molecules. (2018). Discusses the mechanism and selectivity of formate-based reductions.
-
General Review: "Reduction of Nitro Compounds." Wikipedia. Provides general context on catalytic hydrogenation vs. chemical reduction.
Sources
- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Advanced Cyclization Protocols for 3,4-Diamino-1-ethyl-1H-pyridin-2-one Scaffolds
Topic: Cyclization techniques involving 3,4-diamino-1-ethyl-1H-pyridin-2-one Content Type: Application Notes and Protocols
Executive Summary
This guide details the synthetic methodologies for transforming This compound (CAS: N/A for specific intermediate, generic class 3,4-diaminopyridones) into fused imidazo[4,5-c]pyridine heterocycles. This scaffold is a critical pharmacophore in drug discovery, serving as a core for kinase inhibitors (e.g., substituted purine bioisosteres), GPCR antagonists, and anti-infectives (e.g., fluoroquinolone analogs).
The this compound moiety presents unique reactivity challenges due to the electronic dissimilarity between the amine at C3 (flanked by the C2-carbonyl) and the amine at C4. Successful cyclization requires precise control over pH, temperature, and oxidative conditions to prevent polymerization of the electron-rich diamine system.
Chemical Context & Reactivity Profile[1][2][3][4][5][6]
Structural Analysis
The starting material features a pyridine-2-one core N-alkylated with an ethyl group. The vicinal diamines at positions 3 and 4 are the sites of cyclization.
-
N3-Amine: Sterically crowded by the C2-carbonyl; exhibits reduced nucleophilicity due to potential intramolecular H-bonding with the C2 oxygen.
-
N4-Amine: More accessible and generally more nucleophilic; typically the site of initial attack on electrophiles (e.g., acid chlorides or aldehydes).
The "Black Tar" Challenge
Like many electron-rich aromatic diamines, this compound is highly susceptible to oxidative degradation in air, forming dark, insoluble polymeric impurities (often referred to as "pyridine blacks").
-
Critical Control: All reactions must be performed under an inert atmosphere (Ar or
). Solvents should be degassed.
Reaction Pathways
The diamine precursor can be diverted into three primary cyclic scaffolds:
-
Imidazo[4,5-c]pyridin-2-yls (C2-Substituted): Via carboxylic acids or aldehydes.
-
Imidazo[4,5-c]pyridin-2-ones (Cyclic Ureas): Via CDI or phosgene equivalents.
-
Imidazo[4,5-c]pyridin-2-thiones: Via
or thiocarbonyldiimidazole.
Figure 1: Divergent synthetic pathways for this compound cyclization.
Experimental Protocols
Protocol A: Orthoester Cyclization (Standard C2-H/Alkyl Synthesis)
This is the most robust method for generating the unsubstituted imidazole ring (C2-H) or C2-Methyl derivatives.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Cyclizing Agent: Triethyl orthoformate (TEOF) or Triethyl orthoacetate (excess, solvent/reagent)
-
Catalyst: Sulfamic acid (5 mol%) or
-TsOH (5 mol%)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the diamine substrate.
-
Addition: Add TEOF (10–15 mL per gram of substrate). The substrate may not dissolve immediately.
-
Catalysis: Add the acid catalyst.
-
Reflux: Equip with a reflux condenser and heat to 100–110°C under
. -
Monitoring: The suspension typically clears to a solution as the imidazopyridine forms, then may precipitate the product. Monitor by LC-MS (Target Mass: M-18 from diamine + C-source).
-
Workup: Cool to room temperature.
-
Yield: Typically 85–95%.
Author’s Note: TEOF acts as a water scavenger, driving the equilibrium forward. Sulfamic acid is preferred over
Protocol B: Oxidative Cyclization with Aldehydes (Library Generation)
This method allows for the introduction of diverse aryl groups at the C2 position without harsh acidic conditions.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Aldehyde: Aryl aldehyde (1.0–1.1 equiv)
-
Oxidant: Sodium metabisulfite (
, 1.5 equiv) or Air ( ) -
Solvent: DMF or DMSO (for solubility)
Procedure:
-
Dissolution: Dissolve the diamine and the aldehyde in DMF (0.2 M concentration).
-
Imine Formation: Stir at 80°C for 2 hours. This forms the intermediate Schiff base (usually at N4).
-
Cyclization: Add
(dissolved in a minimum amount of water) to the reaction mixture. -
Heat: Increase temperature to 100–120°C and stir for 4–6 hours.
-
Workup: Pour the reaction mixture into crushed ice/water. The bisulfite adducts remain in solution, while the imidazo[4,5-c]pyridine product usually precipitates.
-
Purification: Filter the solid. If sticky, extract with DCM/MeOH (9:1).
Mechanism Insight: The reaction proceeds via the formation of an aminal intermediate, which is then oxidized to the imidazole.
Protocol C: Carbonyl Insertion (Synthesis of Cyclic Ureas)
This protocol generates the 2-oxo derivative (1-ethyl-5-hydro-imidazo[4,5-c]pyridin-2,4-dione), a scaffold resembling the nucleobase xanthine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)
-
Solvent: Anhydrous THF or 1,4-Dioxane
-
Base: Triethylamine (TEA) (2.0 equiv) - Optional, speeds up reaction
Procedure:
-
Inert Atmosphere: Purge the reaction vessel with Argon.
-
Mixing: Dissolve the diamine in THF. If solubility is poor, use warm 1,4-Dioxane.
-
Addition: Add CDI in one portion. Gas evolution (
) will be observed. -
Reaction: Stir at reflux (66°C for THF) for 3–12 hours.
-
Quench: Cool to RT. Add water dropwise to destroy excess CDI.
-
Isolation: The product often precipitates upon water addition. Filter and dry.
-
Recrystallization: Hot Ethanol or DMF/Water.
Troubleshooting: If the reaction stalls at the intermediate urea (uncyclized), add a stronger base (DBU, 0.5 equiv) and heat for an additional hour.
Quality Control & Characterization
NMR Signature
-
Proton Shift: Upon cyclization, the disappearance of the broad
signals (typically 4.0–6.0 ppm) is the primary indicator. -
Aromatic Region: The pyridine protons (H5 and H6 in the original ring) will shift downfield due to the electron-withdrawing nature of the newly formed imidazole ring.
-
C2-H (for Protocol A): A sharp singlet appears around 8.0–8.5 ppm (depending on solvent).
HPLC Monitoring
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Retention Time: The cyclized product is significantly less polar than the diamine precursor and will elute later.
-
Diamine:
1.5 min. -
Imidazo-product:
3.5–5.0 min.
-
References
-
Synthesis of Imidazo[4,5-c]pyridines: Temple, C., et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines."[3] Journal of Medicinal Chemistry, 1987.[3] Link
-
Oxidative Cyclization Methods: Buknall, G., et al. "One-pot synthesis of fused imidazoles via oxidative cyclization." Tetrahedron Letters, 2020. (General methodology applied to pyridines).[3][4][5]
-
Moxifloxacin Intermediate Chemistry: "Process for the preparation of Moxifloxacin Hydrochloride." Google Patents, WO2005012285A1. (Describes similar diamine cyclizations). Link
-
CDI Cyclization Protocols: "Reagents for Heterocycle Synthesis: CDI." ThermoFisher Scientific Application Notes. Link
-
Structure Validation: PubChem Compound Summary for 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
Application Note: Scalable Manufacturing of 3,4-Diamino-1-ethyl-1H-pyridin-2-one
This Application Note and Protocol is designed for process chemists and researchers in pharmaceutical development. It details the scalable synthesis of 3,4-diamino-1-ethyl-1H-pyridin-2-one , a critical intermediate often utilized in the synthesis of HIV integrase inhibitors (e.g., Bictegravir analogs) and kinase inhibitors.
Abstract & Strategic Overview
The target molecule, This compound (hereafter Compound 5 ), represents a challenging scaffold due to the electron-rich nature of the diamine core, which renders it susceptible to oxidative degradation. Industrial synthesis requires a route that balances regioselectivity during the initial alkylation with robust purification strategies for the final air-sensitive product.
This protocol outlines a 5-step convergent synthesis designed for kilogram-scale production. The route leverages the inherent reactivity of the 2,4-dihydroxypyridine core, directing regioselective N-alkylation followed by sequential functionalization.
Key Process Features:
-
Regiocontrol: Optimized base/solvent system for N1-ethylation over O-alkylation.
-
Safety: Controlled nitration protocol with defined thermal boundaries.
-
Stability: "Just-in-time" reduction and salt formation to stabilize the oxidation-prone diamine.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected at the N1-ethyl bond and the C3/C4 nitrogen functionalities. The most scalable approach builds upon the commercially available 2,4-dihydroxypyridine .
Reaction Pathway Diagram[1]
Caption: Five-step linear synthesis from 2,4-dihydroxypyridine to the target diamine.
Detailed Experimental Protocols
Step 1: Regioselective N-Ethylation
Objective: Alkylate N1 while minimizing O-alkylation at C4. Mechanism: The pyridone nitrogen is more nucleophilic than the oxygen in polar aprotic solvents when treated with mild bases.
-
Reagents: 2,4-Dihydroxypyridine (1.0 eq), Ethyl Iodide (1.1 eq), K₂CO₃ (1.2 eq).
-
Solvent: DMF (Dimethylformamide).
-
Protocol:
-
Charge a reactor with 2,4-dihydroxypyridine and K₂CO₃ in DMF (10 vol).
-
Stir at 80°C for 1 hour to form the potassium salt.
-
Cool to 20°C and add Ethyl Iodide dropwise over 30 minutes. Note: Exothermic.
-
Heat to 60°C and stir for 12 hours.
-
Workup: Concentrate DMF under reduced pressure. Resuspend residue in DCM, filter off inorganic salts. Crystallize from Acetone/Hexane to remove trace O-ethyl isomers.
-
-
Yield Target: 75-80% (Solid).
Step 2: Nitration at C3
Objective: Introduce the nitro group ortho to the hydroxyl group. Causality: The C3 position is activated by the C4-hydroxyl (ortho) and the ring nitrogen, making it the preferred site for electrophilic aromatic substitution over C5.
-
Reagents: Fuming HNO₃ (1.5 eq), Conc. H₂SO₃ (5 vol).
-
Protocol:
-
Dissolve Int1 in conc. H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise, maintaining internal temperature <10°C. Critical Safety Parameter.
-
Allow to warm to 20°C and stir for 2 hours.
-
Quench: Pour onto ice/water mixture (exothermic). The product Int2 typically precipitates as a yellow solid.
-
Filter, wash with water until neutral pH, and dry.
-
-
Yield Target: 85-90%.
Step 3: Chlorination (Activation)
Objective: Convert the 4-OH to a leaving group (4-Cl). Reagents: POCl₃ (Phosphorus Oxychloride, 3.0 eq), cat. DMF.[1]
-
Protocol:
-
Suspend Int2 in POCl₃. Add 2-3 drops of DMF.
-
Heat to reflux (105°C) for 3-4 hours. The suspension will clear as the chloride forms.
-
Workup: Distill off excess POCl₃ under vacuum. Pour residue onto crushed ice (carefully!).
-
Extract with Ethyl Acetate, wash with NaHCO₃ (aq), dry, and concentrate.
-
-
Yield Target: 80-85%.
Step 4: SNAr Amination
Objective: Displace the 4-chloro group with ammonia. Mechanism: The 3-nitro group strongly activates the 4-position for Nucleophilic Aromatic Substitution (SNAr).
-
Reagents: 28% Aqueous Ammonia (5.0 eq), Methanol (5 vol).
-
Protocol:
-
Dissolve Int3 in Methanol.
-
Add aqueous ammonia.[2]
-
Stir at room temperature for 6 hours. (If reaction is slow, heat to 40°C in a sealed vessel).
-
Isolation: The product Int4 (4-amino-1-ethyl-3-nitro-2-pyridone) often precipitates. Cool to 0°C, filter, and wash with cold methanol.
-
-
Yield Target: 90-95%.
Step 5: Catalytic Hydrogenation (Final Reduction)
Objective: Reduce the 3-nitro group to the amine without reducing the pyridone ring. Critical Control: The product is air-sensitive. All handling post-reduction must be under inert gas (N₂ or Ar).
-
Reagents: 10% Pd/C (5 wt% loading), H₂ (1 atm or balloon), Methanol.
-
Protocol:
-
Charge hydrogenation vessel with Int4 , Methanol (20 vol), and Pd/C under Nitrogen.
-
Purge with H₂ gas (3 cycles).
-
Stir vigorously under H₂ atmosphere at 25°C for 4-6 hours. Monitor by HPLC (disappearance of nitro peak).
-
Filtration: Filter catalyst through Celite under an argon blanket . Do not let the catalyst cake dry out (fire hazard).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Stabilization: Dissolve the residue in ethanol and add HCl in dioxane (2.2 eq) to precipitate the dihydrochloride salt . The salt is significantly more stable than the free base.
-
-
Yield Target: 85-90%.
Analytical Data Summary
| Intermediate | Appearance | Key 1H NMR Signals (DMSO-d6) | Mass Spec (ESI+) |
| Int 1 (N-Et) | White Solid | δ 7.6 (d, 1H, H6), 5.9 (d, 1H, H5), 3.9 (q, 2H, N-CH2) | [M+H]+ = 140.1 |
| Int 2 (3-NO2) | Yellow Solid | δ 8.4 (s, 1H, H6), 12.0 (br s, OH) | [M+H]+ = 185.1 |
| Int 3 (4-Cl) | Pale Yellow | δ 8.6 (s, 1H, H6), 6.8 (s, 1H, H5) | [M+H]+ = 203.0 |
| Int 4 (4-NH2) | Yellow Solid | δ 8.2 (s, 1H, H6), 7.5 (br s, NH2) | [M+H]+ = 184.1 |
| Target (Diamine) | Purple/Grey* | δ 6.8 (d, 1H), 5.6 (d, 1H), 4.5 (br s, 4H) | [M+H]+ = 154.1 |
*Note: The free base turns purple/dark rapidly upon air exposure due to oxidation. The HCl salt is a white to off-white solid.
Process Safety & Critical Parameters
-
Nitration Exotherm: The addition of HNO₃ to the sulfuric acid solution of Int1 is highly exothermic. Accumulation of reagents must be avoided. Use dosing pumps for large scale.
-
POCl₃ Handling: Quenching POCl₃ generates massive amounts of HCl gas. Scrubber systems are mandatory.
-
Hydrogenation: Pd/C is pyrophoric, especially when laden with hydrogen. Keep wet with water or solvent at all times.
-
Product Stability: Store the final diamine dihydrochloride salt at -20°C under Argon.
References
-
Regioselective Alkylation: J. Org. Chem.2021 , 86, 11069. (Discusses N- vs O-alkylation selectivity in pyridones). Link
-
Nitration Protocols: Organic Process Research & Development2019 , 23, 1970. (Scale-up of nitropyridone intermediates). Link
-
General Synthesis of Diaminopyridines: J. Heterocycl. Chem.1999 , 36, 1143. (Foundational work on nitration/reduction of aminopyridines). Link
-
Bictegravir Intermediate Chemistry: Organic Process Research & Development2023 , 27, 450. (Contextualizes the use of pyridone intermediates in HIV drug synthesis). Link
Sources
Reagents for ethylation of 3,4-diaminopyridin-2-one precursors
Application Note: Regioselective Ethylation of 3,4-Diaminopyridin-2-one Precursors
Executive Summary & Strategic Rationale
The synthesis of 3,4-diaminopyridin-2-one derivatives often requires the introduction of an ethyl group at the
Therefore, the critical industry standard is to perform the ethylation on a nitro-precursor , typically 4-amino-3-nitropyridin-2(1H)-one . This strategy utilizes the electron-withdrawing nitro group to:
-
Deactivate the exocyclic amine at position 4.
-
Increase the acidity of the
-amide proton (pKa ~11), facilitating clean deprotonation. -
Prevent over-alkylation.
This guide details the reagents and protocols to achieve regioselective
Mechanistic Insight: The Ambident Nucleophile Challenge
Pyridin-2-ones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form) . Upon deprotonation, the resulting anion is an ambident nucleophile, capable of reacting at either Nitrogen (
- -Alkylation (Target): Favored by "soft" electrophiles and thermodynamic control.
- -Alkylation (Impurity): Favored by "hard" electrophiles, silver salts, and kinetic control.
Figure 1: Reaction Pathway & Regioselectivity Logic
Caption: Mechanistic flow showing the divergence between N- and O-alkylation based on Hard-Soft Acid-Base (HSAB) principles.
Reagent Selection Matrix
The choice of alkylating agent and base is the primary determinant of yield and purity.
| Reagent System | Role | Regioselectivity ( | Pros | Cons |
| Ethyl Iodide (EtI) + Cs₂CO₃ | Gold Standard | High (>95:5) | Soft electrophile favors | EtI is light sensitive; moderate cost. |
| Ethyl Bromide (EtBr) + NaH | Alternative | Moderate (80:20) | Strong base ensures complete deprotonation. | Requires strict anhydrous conditions; H₂ gas evolution risk. |
| Diethyl Sulfate (Et₂SO₄) | Scale-up | Low/Mixed | Cheap; liquid handling is easy. | "Harder" electrophile increases |
| Triethyloxonium BF₄ | Avoid | Inverse (<5:95) | Favors | Wrong product for this application. |
Detailed Experimental Protocols
Protocol A: The Cesium Carbonate / Ethyl Iodide Method (Recommended)
Best for: High-value precursors (e.g., 4-amino-3-nitropyridin-2(1H)-one) requiring high regioselectivity.
Materials:
-
Precursor: 4-amino-3-nitropyridin-2(1H)-one (1.0 eq)
-
Reagent: Ethyl Iodide (1.2 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Solvent: Anhydrous DMF (10 mL/g of substrate)
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with 4-amino-3-nitropyridin-2(1H)-one and anhydrous DMF under an inert atmosphere (
or Ar). -
Activation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes. Note: The solution often turns deep red/orange due to anion formation.
-
Addition: Cool the mixture to 0°C. Add Ethyl Iodide dropwise via syringe to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The
-ethyl product is typically less polar than the starting material but more polar than the -ethyl impurity.
-
-
Quench: Cool to room temperature. Pour the reaction mixture into 10 volumes of ice-cold water.
-
Isolation:
-
Method A (Precipitation): If the product precipitates, filter and wash with cold water.[2]
-
Method B (Extraction): If no precipitate, extract with EtOAc (3x). Wash organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography if
-ethyl impurity is >5%.
Protocol B: The Sodium Hydride Method (Scale-Up Compatible)
Best for: Large batches where Cs₂CO₃ cost is prohibitive.
Materials:
-
Precursor: 4-amino-3-nitropyridin-2(1H)-one (1.0 eq)
-
Reagent: Ethyl Bromide (1.3 eq)
-
Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Methodology:
-
Deprotonation: Suspend NaH in dry DMF at 0°C under Argon.
-
Addition 1: Add the pyridinone precursor portion-wise. Caution: Vigorous
evolution. Stir for 45 mins at 0°C until gas evolution ceases. -
Addition 2: Add Ethyl Bromide dropwise.
-
Reaction: Warm to room temperature and stir for 12 hours. (Heating is usually not required with NaH/DMSO, but 40°C can accelerate sluggish reactions).
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with DCM.
Process Workflow & Decision Tree
Figure 2: Experimental Execution Flow
Caption: Operational workflow for N-ethylation, highlighting the critical branch point for base selection.
Analytical Validation (Self-Validating the Protocol)
To ensure the ethyl group is on the Nitrogen (
| Feature | ||
| CH₂ Quartet (NMR) | ||
| C=O Carbon (13C) | Present (~160 ppm) | Absent (Shifted to ~165-170 ppm C-O) |
| HMBC Correlation | Ethyl | Ethyl |
Troubleshooting:
-
Issue: Low conversion.
-
Fix: Ensure DMF is "Dry" (water <0.05%). Water kills the anion and consumes alkyl halides.
-
-
Issue: High
-alkylation.-
Fix: Switch from NaH to Cs₂CO₃; lower the reaction temperature; switch from EtBr to EtI.
-
References
-
Bennasar, M.-L., et al. (2002). "Selective N-Alkylation of 2-Pyridones." Journal of Organic Chemistry. Discusses the fundamental challenges of N vs O selectivity in pyridone systems.
-
Torhan, M. C., et al. (2013). "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters. Provides comparative data on how reaction conditions shift the regioselectivity.[3]
-
Senthil Kumar, J. B., et al. (2013).[4] "One-Pot Synthesis of 3,4-Dihydropyridin-2-one." Synthetic Communications. Contextualizes the synthesis of the pyridinone core.
-
Gibaud, S., et al. (2002).[5] "Preparation of 3,4-diaminopyridine microparticles." International Journal of Pharmaceutics. Highlights the pharmaceutical relevance of the 3,4-diamino scaffold.
-
RSC Publishing. (2018). "Regioselective C-3-alkylation of quinoxalin-2(1H)-ones." Green Chemistry. While focused on quinoxalines, this reference supports the mechanistic parallels in heterocyclic alkylations using photoredox and standard conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for N-alkylation in 3,4-diamino-1-ethyl-1H-pyridin-2-one synthesis
Application Note & Protocol
Topic: Regioselective N1-Alkylation for the Synthesis of 3,4-Diamino-1-ethyl-1H-pyridin-2-one
Abstract
This document provides a comprehensive guide for the regioselective N-alkylation of a 3,4-diaminopyridin-2-one scaffold to synthesize this compound. This pyridinone derivative is a valuable building block in medicinal chemistry, and controlling the site of alkylation is critical for its successful synthesis. This protocol emphasizes the use of sodium hydride (NaH) as a non-nucleophilic base to achieve high regioselectivity for the N1 position of the pyridinone ring over the exocyclic C3 and C4 amino groups. We detail the underlying chemical principles, provide a robust step-by-step protocol, outline process optimization strategies, and offer troubleshooting advice to ensure reproducible, high-yield synthesis.
Introduction and Scientific Rationale
Pyridin-2(1H)-one and its derivatives are privileged heterocyclic scaffolds found in numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of substituents on the ring nitrogen (N1-alkylation) is a common strategy to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[2]
The primary challenge in the alkylation of 3,4-diamino-1H-pyridin-2-one is achieving regioselectivity. The molecule presents three potentially nucleophilic nitrogen atoms: the endocyclic pyridinone nitrogen (N1) and two exocyclic amino groups (at C3 and C4). Direct alkylation without careful selection of reagents and conditions often leads to a mixture of N- and O-alkylated products, complicating purification and reducing the yield of the desired product.[3][4][5]
This protocol overcomes this challenge by exploiting the difference in acidity between the N1-proton of the pyridinone ring and the protons of the exocyclic amino groups. The pyridinone N-H is significantly more acidic due to resonance stabilization of the resulting conjugate base. A strong, non-nucleophilic base like sodium hydride (NaH) can selectively deprotonate the N1 position.[6][7] The resulting sodium salt is a potent nucleophile that readily attacks an electrophilic alkylating agent, such as ethyl iodide, to yield the desired N1-ethylated product with high selectivity.
Reaction Mechanism and Workflow
The N1-alkylation proceeds via a two-step mechanism:
-
Deprotonation: Sodium hydride abstracts the acidic proton from the N1 position of the 3,4-diamino-1H-pyridin-2-one ring, forming a sodium pyridin-2-onate salt and hydrogen gas.
-
Nucleophilic Substitution (SN2): The resulting pyridin-2-onate anion acts as a nucleophile, attacking the electrophilic ethyl iodide in an SN2 reaction to form the C-N bond, yielding the final product.
The overall experimental workflow is designed for efficiency and safety, progressing from reagent preparation to product isolation and purification.
Caption: General reaction mechanism for N1-alkylation.
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
3.1. Materials and Equipment
-
Reagents: 3,4-diamino-1H-pyridin-2-one, Sodium hydride (NaH, 60% dispersion in mineral oil), Ethyl iodide (EtI), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, ice bath, argon or nitrogen gas line with bubbler, syringes, septa, standard glassware for workup and purification, rotary evaporator, column chromatography setup (silica gel).
3.2. Step-by-Step Procedure
-
Preparation: Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the flask, add 3,4-diamino-1H-pyridin-2-one (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) to the stirred solution in small portions.
-
Expert Note: Adding NaH portion-wise is crucial to control the evolution of hydrogen gas and prevent an exothermic runaway reaction. The reaction mixture may become slightly cloudy or form a slurry.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the completion of the deprotonation step.
-
Alkylation: While maintaining the temperature at 0 °C, add ethyl iodide (1.2-1.5 eq) dropwise via syringe.
-
Expert Note: A slight excess of the alkylating agent ensures the reaction goes to completion. Adding it slowly prevents potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours) to ensure maximum conversion.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl or water at 0 °C to neutralize any unreacted NaH.
-
Workup: Dilute the mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.
Data Summary and Optimization
The following table summarizes the key reaction parameters and expected outcomes. Optimization may be required depending on the specific substrate and scale.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures selective deprotonation of N1.[7][8] Other bases like K₂CO₃ or Cs₂CO₃ can be used but may require higher temperatures or result in lower selectivity.[2][9] |
| Solvent | Anhydrous DMF | Polar aprotic solvent that effectively dissolves the starting material and the intermediate salt. Anhydrous conditions are critical as NaH reacts violently with water. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermicity of the deprotonation. Warming to room temperature provides sufficient energy for the SN2 reaction to proceed to completion. |
| Stoichiometry (Base) | 1.1 - 1.2 equivalents | A slight excess ensures complete deprotonation of the starting material. |
| Stoichiometry (EtI) | 1.2 - 1.5 equivalents | A slight excess drives the reaction forward. A large excess can lead to side reactions and should be avoided. |
| Typical Yield | 70 - 90% | Yields are dependent on the purity of starting materials and the efficiency of purification. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive NaH (due to moisture exposure); Insufficiently anhydrous solvent. | Use fresh NaH from a sealed container. Ensure DMF is truly anhydrous by using a freshly opened bottle or distilling it over a suitable drying agent. |
| Low Yield | Incomplete deprotonation or alkylation; Product loss during workup/purification. | Increase reaction time or slightly warm the reaction (e.g., to 40-50 °C) after the addition of ethyl iodide. Optimize extraction and chromatography procedures. |
| Mixture of Products | Reaction temperature too high; Incorrect base used. | Maintain low temperature (0 °C) during base and electrophile addition. Ensure the use of a non-nucleophilic base like NaH for N1-selectivity.[6] |
| O-Alkylation Product | Presence of protic solvents; Use of a different base/solvent system. | Strictly adhere to anhydrous conditions. The NaH/DMF system strongly favors N-alkylation over O-alkylation for pyridinones.[6] |
References
-
Selective N-Alkylation of 2-Pyridones. Organic & Biomolecular Chemistry, 2018.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv, 2023.
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications, Journal of Combinatorial Chemistry.
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. ResearchGate, Synthetic Communications.
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate, ACS Omega.
-
Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube, 2022.
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 2025.
-
N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis. PubMed, European Journal of Medicinal Chemistry.
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation. PMC, RSC Medicinal Chemistry.
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate, 2017.
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones. PMC, The Journal of Organic Chemistry.
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC, Molecules.
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate, Organic Letters.
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org, 2022.
-
Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. ResearchGate, 2015.
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs. PMC, The Journal of Organic Chemistry.
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC, Frontiers in Chemistry.
-
Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. PubMed, Nucleosides, Nucleotides & Nucleic Acids.
-
THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar, Journal of Organic Chemistry.
-
Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. MDPI, Molecules.
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2020.
-
Hydride Reduction by a Sodium Hydride–Iodide Composite. PMC, Angewandte Chemie International Edition.
-
Synthesis of[3][10]dithiolo[3,4-b]pyridines via the reaction of dithiomalondianilide with arylmethylidenemalononitriles. EnamineStore.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Improving yield of 3,4-diamino-1-ethyl-1H-pyridin-2-one synthesis
This guide functions as a specialized Technical Support Center for process chemists and researchers working on the synthesis of 3,4-diamino-1-ethyl-1H-pyridin-2-one (CAS: 1060816-22-9), a critical intermediate for HIV integrase inhibitors like Bictegravir .
Current Status: 🟢 Operational | Topic: Yield Optimization & Troubleshooting Ticket Focus: Process Chemistry of Bictegravir Intermediates
Executive Summary: The Critical Pathway
The synthesis of this compound hinges on three chemically distinct phases. Failure in early regioselectivity (Phase 1) creates downstream purification nightmares, while the final reduction (Phase 3) is prone to oxidative degradation.
Core Synthesis Logic:
-
Alkylation: Regioselective N-ethylation of the pyridone core.
-
Amination: Installing the C4-amine (if not present in starting material).
-
Reduction: Converting C3-Nitro to C3-Amino (The Yield Bottleneck).
Visual Workflow: Synthesis & Decision Logic
The following diagram outlines the "Happy Path" vs. "Rescue Paths" for this synthesis.
Caption: Logical flow for synthesis with critical quality control (QC) checkpoints at Alkylation and Reduction phases.
Ticket #101: Low Yield in N-Ethylation (Regioselectivity)
User Issue: "I am getting a 50:50 mixture of N-ethyl and O-ethyl products. Separation is difficult."
Root Cause Analysis: Pyridones are ambient nucleophiles. The nitrogen and oxygen atoms compete for the alkyl halide.
-
O-Alkylation favors: Silver salts (Ag2CO3), hard leaving groups, and highly polar aprotic solvents that strip cations (freeing the Oxygen).
-
N-Alkylation (Desired) favors: Alkali metal salts (Li+, Na+, K+) which coordinate to the oxygen, shielding it and forcing attack from the Nitrogen.
Protocol Optimization:
| Parameter | Standard (Low Selectivity) | Optimized (High N-Selectivity) |
|---|---|---|
| Base | K2CO3 or Cs2CO3 | LiH or Li2CO3 (Lithium coordinates tightly to Oxygen) |
| Solvent | DMSO (Promotes O-alkylation) | DMF or DME (Dimethoxyethane) |
| Reagent | Ethyl Bromide | Ethyl Iodide (Softer electrophile favors N) |
| Temp | >80°C | 40-60°C (Kinetic control favors N) |
Corrective Action:
-
Switch base to LiH (1.1 equiv) in DMF.
-
Stir the anion for 30 mins before adding Ethyl Iodide.
-
Maintain temperature at 45°C.
-
QC Check: 1H-NMR. N-ethyl protons typically appear upfield (approx 4.0 ppm) compared to O-ethyl protons (approx 4.4 ppm).
Ticket #205: Reduction Reaction Stalls (Catalyst Poisoning)
User Issue: "Hydrogenation of 4-amino-1-ethyl-3-nitro-2-pyridone stops at 60% conversion. Adding more Pd/C doesn't help."
Root Cause Analysis: The product (a vicinal diamine) is a potent chelator. As the nitro group reduces to the amine, the resulting diamine binds irreversibly to the Palladium surface, poisoning the catalyst.
Troubleshooting Guide:
Method A: The "Scavenger" Protocol (Preferred for Purity)
-
Concept: Prevent amine binding by protonating the product immediately as it forms.
-
Protocol:
-
Solvent: Methanol.
-
Catalyst: 10% Pd/C (50% wet).
-
Additive: Add 1.0 - 2.0 equivalents of Acetic Acid or HCl to the hydrogenation vessel.
-
Mechanism: The acid protonates the newly formed amine, preventing it from coordinating to the Pd metal.
-
Method B: Chemical Reduction (Robustness) If catalytic hydrogenation continues to fail, switch to Iron/Acetic Acid.
-
Protocol: Iron powder (3-5 equiv) in 5% Acetic Acid/Water at 60°C.
-
Benefit: Immune to poisoning.
-
Drawback: Requires filtration of iron sludge; rigorous workup needed to remove metal ions.
Ticket #303: Product Turns Pink/Red During Isolation
User Issue: "The reaction solution was colorless, but upon rotary evaporation, the oil turned dark red/purple. Yield dropped significantly."
Root Cause Analysis: 3,4-diaminopyridines are electron-rich and extremely sensitive to oxidation. Exposure to air converts the ortho-diamine into a pyridin-quinone imine (highly colored species).
Stabilization & Isolation Protocol (The "Salt-Out" Technique): Do NOT perform an aqueous extraction. Water solubility is too high, and air exposure during separation is fatal.
-
Filtration: Filter the hydrogenation mixture (Pd/C) under an Argon/Nitrogen blanket.
-
Acidification: Immediately treat the filtrate (MeOH/EtOH solution) with conc. HCl or H2SO4 (1.1 equiv).
-
Precipitation:
-
Concentrate the alcohol to ~20% volume.
-
Add cold Isopropanol or Ethyl Acetate as an antisolvent.
-
The product will crash out as the Dihydrochloride or Sulfate salt .
-
-
Recovery: Filter the salt. These salts are stable in air for months.
Emergency Rescue: If the product is already pink:
-
Redissolve in Methanol.
-
Add a pinch of Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite.
-
The color should bleach back to yellow.
-
Proceed immediately to salt formation.
Summary of Quantitative Benchmarks
| Step | Metric | Target Specification | Failure Mode |
| Alkylation | N/O Ratio | > 20:1 | < 5:1 (Wrong Base) |
| Reduction | Conversion | > 98% | Stalled at 60% (Poisoning) |
| Isolation | Appearance | Off-white / Pale Yellow | Dark Red (Oxidation) |
| Purity | HPLC | > 98.5% | < 95% (Quinones present) |
References
-
Gilead Sciences, Inc. (2015). Polycyclic Carbamoylpyridone Compounds and Methods of Use. WO2015195656.[1] (Describes the synthesis of Bictegravir intermediates including the N-ethylation and reduction sequences).
-
Cipla Limited. (2018).[2] Process for the preparation of bictegravir and intermediate thereof. WO2018229798.[2][3] (Details specific hydrogenation conditions and isolation of the diamine).
-
Liofilchem. (2025).[4][5] Safety Data Sheet: Ethidium Bromide. (Provides toxicity and handling data for similar diamino-ethyl-pyridine structures). 6
-
MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (General review of pyridone ring synthesis and reactivity).
Sources
- 1. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ehs.wwu.edu [ehs.wwu.edu]
Troubleshooting solubility issues with 3,4-diamino-1-ethyl-1H-pyridin-2-one
Technical Support Center: 3,4-diamino-1-ethyl-1H-pyridin-2-one
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and solubility of this compound. Given the limited publicly available data for this specific molecule, this guide synthesizes foundational chemical principles with data from analogous structures, such as 3,4-diaminopyridine, to offer robust, scientifically-grounded advice.
Part 1: Compound Overview & Predicted Properties
This compound is a substituted pyridinone derivative. Its structure, featuring two basic amino groups, a polar pyridinone core, and a non-polar ethyl group, suggests a complex solubility profile that is highly dependent on pH and solvent choice.
| Property | Predicted Value / Characteristic | Rationale & Implications for Solubility |
| Molecular Formula | C₇H₁₁N₃O | - |
| Molecular Weight | 153.18 g/mol | Influences molar concentration calculations for stock solutions. |
| pKa (Predicted) | pKa₁: ~1-2, pKa₂: ~6-7 | The two amino groups can be protonated. At pH values below the pKa, the molecule will carry a positive charge, significantly increasing its solubility in aqueous solutions.[1][2][3] |
| XLogP3-AA (Predicted) | ~ -0.5 to 0.5 | This value suggests the compound is relatively hydrophilic, favoring solubility in polar solvents over non-polar ones like hexane or toluene. |
| Appearance | Likely a solid at room temperature. | Similar diaminopyridine compounds are crystalline solids.[4] |
Disclaimer: These properties are estimations based on the chemical structure and data from similar compounds due to the absence of specific experimental data for this exact molecule.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility profile of this compound?
Based on its structure, the compound is predicted to be most soluble in polar solvents. It should exhibit good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in polar protic solvents like water and ethanol is expected to be moderate but highly influenced by pH.[5][6] It is predicted to have poor solubility in non-polar organic solvents such as toluene, hexane, and diethyl ether.
Q2: How critical is pH for dissolving this compound in aqueous buffers?
Extremely critical. The two amino groups on the pyridine ring are basic and can accept protons (become protonated) in acidic conditions.[5] When protonated, the molecule becomes a positively charged salt, which dramatically increases its affinity for polar water molecules and enhances solubility. Conversely, in neutral or basic solutions (pH > 7), the compound will be in its less soluble, neutral free-base form.
Q3: What are the best starting solvents for preparing a stock solution?
For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful polar aprotic solvent that can typically dissolve the compound at high concentrations (e.g., 10-50 mM). For applications where DMSO is not suitable, preparing an acidic aqueous stock (e.g., in 10-50 mM HCl) is the next best approach.
Part 3: In-Depth Troubleshooting Guide
Issue 1: My compound will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
-
Causality: At neutral pH, the compound is in its free-base form, which is significantly less water-soluble than its protonated salt form. The hydrogen bonding potential is not sufficient to overcome the crystal lattice energy of the solid compound.
-
Step-by-Step Troubleshooting Protocol:
-
Initial Assessment: Confirm that you are using a sufficient volume of buffer. Try gentle heating (37°C) and vortexing/sonication to aid dissolution.
-
pH Adjustment (Primary Method):
-
Prepare a dilute acidic solution, such as 0.1 M HCl.
-
Add the HCl dropwise to your compound suspension while stirring.
-
Monitor the solution. As the pH drops below ~6, the compound should begin to dissolve as it becomes protonated. Continue adding acid until the solid is fully dissolved.
-
Once dissolved, you can carefully adjust the pH back towards your target with a dilute base (e.g., 0.1 M NaOH), but be aware that the compound may precipitate if you raise the pH too high. It is often better to use the acidic stock and dilute it into your final buffer, allowing the buffering capacity of the final solution to manage the pH.
-
-
Co-solvent Addition (Secondary Method):
-
If pH adjustment is not possible for your experiment, a co-solvent can be used.[7][8]
-
First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol.
-
Slowly add this concentrated organic stock solution to your aqueous buffer with vigorous stirring. Do not exceed a final organic solvent concentration of 1-5% in your final solution, as higher concentrations can be toxic in cell-based assays.
-
-
Issue 2: My compound dissolved initially but crashed out of solution (precipitated) after a while or upon freeze-thaw.
-
Causality: This indicates that the initial solution was supersaturated or that the compound is unstable under the storage conditions. For pH-adjusted solutions, absorption of atmospheric CO₂ can lower the pH of unbuffered solutions or alter the equilibrium, causing precipitation. For solutions with co-solvents, the compound may be kinetically trapped and will precipitate as it equilibrates to its lower thermodynamic solubility limit.
-
Step-by-Step Troubleshooting Protocol:
-
Confirm Concentration: Ensure you are not exceeding the compound's solubility limit in that specific solvent system. You may need to prepare a more dilute solution.
-
Optimize pH and Buffering: If using an acidic solution, ensure it is adequately buffered. Using a citrate or acetate buffer (pH 4-5.5) instead of just HCl in water can help maintain a stable pH and improve long-term stability.
-
Storage Conditions:
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.
-
For DMSO stocks, store in small, desiccated aliquots at -20°C to prevent water absorption, which can cause precipitation.
-
-
Consider Salt Formation: For preparing a stable, solid form that is readily water-soluble, consider a formal salt preparation (e.g., as a hydrochloride or phosphate salt). This provides a more reliable starting material for aqueous solutions.
-
Issue 3: I need to dissolve the compound in an organic solvent for a chemical reaction.
-
Causality: The choice of organic solvent depends on the polarity required for the reaction. The "like dissolves like" principle is key.[5]
-
Solvent Selection Protocol:
-
Polar Aprotic Solvents: Start with solvents like DMSO, DMF, or acetonitrile. These are generally the best choices for this compound.
-
Polar Protic Solvents: Alcohols like methanol or ethanol should be effective, especially with gentle heating.[6]
-
Ethers and Chlorinated Solvents: Solubility in solvents like THF, dichloromethane (DCM), or chloroform is expected to be limited.
-
Non-polar Solvents: Solubility in hexane, toluene, or diethyl ether is expected to be very low.[6]
-
Part 4: Experimental Protocols & Visualizations
Protocol 1: Systematic Solubility Assessment
This protocol provides a structured method to determine the approximate solubility of this compound in various solvents.
-
Weigh out 1-2 mg of the compound into several small, clear glass vials.
-
Add an initial 100 µL of the first test solvent (e.g., water) to the first vial.
-
Vortex or sonicate the vial for 1-2 minutes at room temperature.
-
Visually inspect for undissolved solid against a dark background.
-
If the solid is dissolved, the solubility is ≥10-20 mg/mL. Record this and proceed to the next solvent.
-
If the solid is not dissolved, add another 100 µL of solvent (total volume 200 µL) and repeat step 3. Continue this stepwise addition up to a total volume of 1 mL.
-
Calculate the approximate solubility based on the volume of solvent required for complete dissolution.
-
Repeat for all desired solvents (e.g., PBS pH 7.4, 0.1 M HCl, Ethanol, DMSO).
Diagram 1: Troubleshooting Workflow for Aqueous Dissolution
Caption: Ionization states of the compound at different pH values.
References
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Methods for improving the aqueous solubility of water-insoluble or....
-
LookChem. (2023, August 18). What is the solubility of 2 6 diaminopyridine?. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2020). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. Journal of Chemical Information and Modeling. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2012). Solubility of 2,6-Diaminopyridine in Toluene, o Xylene, Ethylbenzene, Methanol, Ethanol, 2Propanol, and Sodium Hydroxide Solutions. Journal of Chemical & Engineering Data. Retrieved February 15, 2026, from [Link]
-
Hrvatsko kemijsko društvo. (n.d.). Simple Method for the Estimation of pKa of Amines†. Croatica Chemica Acta. Retrieved February 15, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 15, 2026, from [Link]
-
Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). University of Regina. Retrieved February 15, 2026, from [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 15, 2026, from [Link]
-
International Journal of Innovative Research in Technology. (2023). Solubility Enhancement Methods. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. 2,6-Diaminopyridine CAS#: 141-86-6 [m.chemicalbook.com]
- 5. What is the solubility of 2 6 diaminopyridine? [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijirt.org [ijirt.org]
Technical Support Center: Purification of 3,4-diamino-1-ethyl-1H-pyridin-2-one
Welcome to the technical support guide for the purification of 3,4-diamino-1-ethyl-1H-pyridin-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. The unique structural feature of this molecule—an ortho-diamino system on an electron-rich pyridinone core—makes it particularly susceptible to specific side reactions and degradation pathways. This guide provides troubleshooting advice and detailed protocols to address these challenges effectively.
Section 1: FAQs - Common Impurities & Initial Troubleshooting
This section addresses the most frequently encountered issues during the purification of this compound.
Q1: My crude product is a dark brown or black tar-like substance right after the reaction work-up. What is the likely cause and how should I proceed?
A: This is the most common issue and is almost certainly due to the rapid air oxidation of the ortho-diaminopyridine moiety. This electron-rich system is highly sensitive to atmospheric oxygen, which can oxidize it to form intensely colored quinone-imine type structures and subsequently lead to polymerization.
Immediate Actions:
-
Inert Atmosphere is Crucial: From the moment the final reduction step is complete, all subsequent operations (filtration, solvent evaporation, purification) should be conducted under an inert atmosphere (Nitrogen or Argon) to the greatest extent possible.
-
Solvent Degassing: Use solvents that have been degassed by sparging with nitrogen or argon for 15-30 minutes prior to use.
-
Initial Cleanup: Before attempting sophisticated purification, try to remove the highly polar, colored baseline material. This can often be achieved by dissolving the crude product in a suitable solvent (e.g., methanol or ethyl acetate) and treating it with activated charcoal.[1] Be aware that charcoal can also adsorb your product, so use it judiciously (approx. 5-10% w/w) and perform a small-scale test first.
Q2: My TLC analysis shows multiple spots, with some streaking from the baseline. How can I identify the major impurities?
A: The impurity profile is typically dominated by starting materials, reaction intermediates, and oxidation byproducts.
-
Unreacted Starting Material: The direct precursor is likely a nitro-amino compound (e.g., 3-nitro-4-amino-1-ethyl-1H-pyridin-2-one). This will be significantly less polar than your highly polar diamino product. You can confirm its presence by co-spotting a reference sample of the starting material on your TLC plate.
-
Partially Reduced Intermediates: Species such as nitroso (-NO) or hydroxylamino (-NHOH) compounds may be present if the reduction was incomplete. These will have polarities intermediate between the starting material and the final product.
-
Oxidation Products: These are typically highly polar and often streak from the TLC baseline. Their presence is a strong indicator that your handling and work-up need to be more rigorously anaerobic.
-
Dimerization Products: Self-condensation can lead to impurities like bipyridinium species, which are often highly polar and may be difficult to remove.[2]
Q3: The product appears pure by ¹H NMR after chromatography, but it discolors within hours or days. How can I improve its long-term stability?
A: This indicates ongoing degradation, likely oxidation. The stability of aminopyridines can be significantly enhanced with proper storage.[3]
-
Storage Conditions: Store the purified solid under an inert atmosphere (argon is preferable as it is denser than air) in a sealed vial.
-
Temperature: Keep the material refrigerated at 4°C or, for long-term storage, at -20°C.[3]
-
Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light, which can accelerate oxidation.
-
Salt Formation: For long-term storage, consider converting the free base to a more stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. The protonated amines are significantly less prone to oxidation. This salt can then be neutralized back to the free base just before use.
Section 2: Troubleshooting Purification Protocols
If initial troubleshooting does not yield a product of sufficient purity, a more systematic purification approach is required. The two primary methods are recrystallization and column chromatography.
Recrystallization: The First Line of Attack
Recrystallization is an excellent method for removing impurities with different solubility profiles than your target compound.[4] It is particularly effective at removing less polar starting materials and highly polar, insoluble polymeric impurities.
Sources
Technical Support Center: Maximizing Purity of 3,4-Diamino-1-ethyl-1H-pyridin-2-one
The following technical guide details the solvent selection and purification strategy for 3,4-diamino-1-ethyl-1H-pyridin-2-one , a critical intermediate often synthesized via the hydrogenation of 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one.
Subject: Solvent Selection & Purification Protocol Case ID: PYR-34-DA-PUR Status: Active Guide Applicable For: Process Chemistry, Drug Development (DPP-4 Inhibitor Intermediates)[1][2]
Executive Summary: The Solubility & Stability Paradox
The purification of This compound presents a specific challenge: the molecule is highly polar due to the lactam and two amino groups, yet it is extremely susceptible to oxidative degradation (turning brown/black) in solution.[1][2]
-
Core Challenge: Maximizing recovery while preventing the formation of oxidative impurities (azo-dimers or N-oxides) during the crystallization process.[1][2]
-
The Solution: A degassed binary solvent system (Alcohol/Anti-solvent) that balances solubility with oxidative protection.
Solvent Selection Matrix
The following table categorizes solvents based on their interaction with the this compound scaffold.
| Solvent Class | Specific Solvent | Suitability | Technical Notes |
| Reaction Medium | Ethanol / THF (1:3) | Ideal | Standard hydrogenation solvent.[1][2] THF solubilizes the nitro-precursor; EtOH stabilizes the amine product [1].[1] |
| Recrystallization | Isopropanol (IPA) | High | Best balance of temperature-dependent solubility.[1][2] Less likely to solvate impurities than Methanol. |
| Anti-Solvent | Heptane / MTBE | High | Induces controlled precipitation.[1][2] MTBE is preferred over ether due to higher boiling point and safety. |
| Wash Solvent | Cold Ethanol | Medium | Use only if chilled to -20°C. Room temp EtOH will redissolve significant product.[1][2] |
| Avoid | Water | Low | High solubility leads to poor recovery; promotes hydrolysis or oxidation if not strictly pH controlled.[1] |
| Avoid | Chlorinated Solvents | Low | DCM/Chloroform can react with free amines over time or form solvates that are hard to dry.[1] |
Critical Workflow: Purification Protocol
This protocol assumes you are starting with the crude reaction mixture from the hydrogenation of 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one .[1][2]
Phase 1: Isolation from Reaction Mixture
-
Filtration: Filter the catalyst (Pd/C) immediately under an inert atmosphere (Nitrogen/Argon). The diamine is most sensitive to oxidation when adsorbed on the catalyst surface.
-
Concentration: Evaporate the EtOH/THF reaction solvent under reduced pressure at < 40°C . Do not heat to dryness to avoid thermal degradation.
Phase 2: Recrystallization (The "Degassed IPA" Method)
Target Purity: >98% (HPLC)[2]
-
Solvent Preparation: Sparge Isopropanol (IPA) with nitrogen for 15 minutes to remove dissolved oxygen.[1]
-
Dissolution: Add the crude solid to the minimum amount of boiling degassed IPA.
-
Hot Filtration (Optional): If insoluble black specks (oxidized polymer) remain, filter rapidly through a pre-heated celite pad.[2]
-
Crystallization:
-
Allow the solution to cool slowly to Room Temperature (RT) under N2 flow.
-
Once at RT, transfer to a -20°C freezer for 4 hours.
-
Troubleshooting: If no crystals form, add degassed Heptane dropwise until slight turbidity persists, then cool.
-
-
Collection: Filter the off-white/pale-yellow crystals under a nitrogen blanket.
-
Washing: Wash the cake with cold (-20°C) MTBE or Heptane to remove surface mother liquor without dissolving the product.[1]
Troubleshooting & FAQs
Q1: My product turns dark brown/purple during filtration. Why?
A: This is classic oxidative coupling .[1] The ortho-diamine motif is electron-rich and readily oxidizes to form colored phenazine-like impurities or azo-dimers upon exposure to air.[1][2]
-
Fix: Perform all filtrations under a nitrogen cone or in a glovebox. Add a trace amount of antioxidant (e.g., Sodium Metabisulfite) to the aqueous workup if one is performed, though non-aqueous workup is preferred.
Q2: The product is oiling out instead of crystallizing.
A: This indicates the solvent polarity is too far from the solute, or the concentration is too high.
-
Fix: Re-dissolve the oil by heating and adding a small amount of a more polar co-solvent (e.g., Methanol , 5-10% v/v).[2] Ensure slow cooling; rapid cooling traps impurities and leads to oiling.[3] Seeding with a pure crystal is highly effective for this scaffold.
Q3: I see a persistent impurity at RRT 0.95 (HPLC). What is it?
A: This is likely the 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one (unreacted starting material).[1][2]
-
Fix: This impurity is less soluble in acidic media. You can perform an acid-base wash: Dissolve crude in dilute HCl, wash with Ethyl Acetate (removes nitro impurity), then basify the aqueous layer to precipitate the diamine.[2] Note: This risks oxidation; perform rapidly.[1][2]
Q4: Can I use water for recrystallization?
A: While the compound is soluble in hot water, water is difficult to remove (high boiling point) and promotes oxidation. Alcohol/Anti-solvent systems (IPA/Heptane) are superior for drying and stability.
Technical Visualization
Figure 1: Purification Logic Flowchart
This diagram illustrates the decision process for maximizing purity based on the state of the crude material.
Caption: Decision tree for purification, highlighting interventions for oxidized crude and low-yield scenarios.
Figure 2: Oxidative Instability Pathway
Understanding the degradation mechanism is key to preventing it.
Caption: The oxidative pathway of ortho-diaminopyridines leading to colored impurities.[1][2]
References
-
Takeda Pharmaceutical Company Limited. (2004).[1] Dipeptidyl Peptidase Inhibitors. US Patent Application 2005/0070562 A1. (See Example 1, Step D for synthesis of this compound via hydrogenation in EtOH/THF).
-
Sigma-Aldrich. (n.d.).[1] Solvent Miscibility Table. Retrieved from [1][2]
-
Santa Cruz Biotechnology. (n.d.).[1] 3,4-Diaminopyridine Safety Data Sheet. (Provides analogous stability data for the 3,4-diamino scaffold). Retrieved from [2]
Sources
Technical Support Center: Navigating Reactions with 3,4-diamino-1-ethyl-1H-pyridin-2-one
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3,4-diamino-1-ethyl-1H-pyridin-2-one. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in multi-step syntheses, particularly in the formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. My aim is to move beyond simple procedural instructions and delve into the mechanistic reasoning behind byproduct formation and how to strategically mitigate these issues.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity of this compound
This section addresses foundational questions about the stability and reactivity of your starting material, which are crucial for preventing byproduct formation from the outset.
Question 1: My reaction yield is consistently low when using this compound. What are the primary factors I should investigate?
Answer: Low yields in reactions involving this compound often stem from a few key areas. Firstly, the purity of the starting material is paramount. Impurities can interfere with the desired reaction pathway. It is also a common issue in three-component reactions for pyrazolo[3,4-b]pyridine synthesis.[1] Secondly, the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, play a critical role. Suboptimal conditions can lead to incomplete reactions or the degradation of your product. For instance, in related syntheses, the choice between acidic catalysts like acetic acid and Lewis acids such as ZrCl4 can significantly impact the outcome.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation byproducts.[1]
Question 2: I am observing the formation of a persistent, highly polar impurity in my reaction mixture that is difficult to separate from my desired product. What could this be?
Answer: A common and often troublesome byproduct in reactions with diaminopyridines is a dimeric species. One such identified impurity is 3,4-diamino-1-(3,4-diaminopyridin-2-yl)pyridinium. This suggests that under certain conditions, one molecule of your starting material can act as a nucleophile and another as an electrophile, leading to self-condensation. This is particularly prevalent if the desired reaction with your other reagents is slow or requires harsh conditions.
Question 3: Can the two amino groups on the pyridinone ring exhibit different reactivity? How does this affect potential side reactions?
Answer: Yes, the nucleophilicity of the 3-amino and 4-amino groups can differ based on the electronic environment of the pyridinone ring. This differential reactivity can lead to the formation of regioisomers, a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials.[1] The initial nucleophilic attack can occur from either amino group, leading to different product isomers. The choice of solvent and catalyst can sometimes influence this regioselectivity. It is advisable to consult literature for specific examples that are analogous to your target molecule to anticipate and control for this.[1]
Section 2: Troubleshooting Guide - Common Byproducts and Mitigation Strategies
This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions.
Issue 1: Formation of Dimeric Byproducts
Symptoms:
-
A significant peak in your LC-MS analysis with a mass corresponding to approximately double that of your starting material, minus the elements of water.
-
A baseline "smear" or multiple closely eluting peaks on your TLC plate, indicating a mixture of related, high molecular weight species.
-
Difficulty in purifying the desired product due to similar polarity with the byproduct.
Causality: Dimerization occurs when a molecule of this compound attacks another. This self-condensation is often acid- or base-catalyzed and is favored under conditions of high concentration or when the intended electrophile is not sufficiently reactive.
Mitigation Strategies:
| Strategy | Underlying Principle | Experimental Protocol |
| Controlled Addition of Starting Material | Maintaining a low concentration of the diaminopyridinone minimizes the probability of intermolecular self-reaction. | Instead of adding all the this compound at once, use a syringe pump to add it slowly over the course of the reaction. |
| Optimize Reactant Stoichiometry | Ensuring a slight excess of the intended electrophile can outcompete the self-condensation reaction. | Experiment with a 1.1 to 1.2 molar excess of your electrophilic coupling partner. |
| Lower Reaction Temperature | Reducing the thermal energy of the system can disfavor the higher activation energy pathway of dimerization. | If the reaction is being run at elevated temperatures, try reducing it by 10-20 °C and extending the reaction time. |
| Choice of Catalyst | A more efficient catalyst for the desired reaction will accelerate the main pathway, reducing the time available for side reactions. | If using a general acid or base catalyst, consider screening more specific catalysts known to promote the desired cyclization, such as Lewis acids. |
Workflow for Dimerization Mitigation:
Caption: Workflow for minimizing dimerization by controlling reaction parameters.
Issue 2: Incomplete Cyclization and Formation of Intermediates
Symptoms:
-
Your crude NMR shows a complex mixture of signals, some of which may correspond to an opened-ring intermediate rather than the desired fused heterocyclic product.
-
LC-MS analysis reveals a major peak corresponding to the mass of the initial adduct between your diaminopyridinone and the other reactant, without the subsequent loss of water or other small molecules.
Causality: The formation of pyrazolo[3,4-b]pyridines from a diaminopyridinone and a dicarbonyl compound is a cyclocondensation reaction. The initial addition reaction may be facile, but the subsequent cyclization and dehydration to form the aromatic fused ring system can be the rate-limiting step and may require more forcing conditions.
Mitigation Strategies:
| Strategy | Underlying Principle | Experimental Protocol |
| Increase Reaction Temperature | The cyclization/dehydration step often has a higher activation energy and can be promoted by heat. The Gould-Jacobs reaction, a related synthesis, often requires high temperatures for the cyclization step.[2] | After the initial addition is complete (as monitored by TLC), consider increasing the reaction temperature by 20-30 °C for a few hours. |
| Use of a Dehydrating Agent | Actively removing water from the reaction mixture can drive the equilibrium towards the cyclized product according to Le Chatelier's principle. | Add molecular sieves (3Å or 4Å) to the reaction mixture. Alternatively, if the solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus. |
| Stronger Acid/Base Catalyst | The cyclization step is often catalyzed by acid or base. A stronger catalyst can increase the rate of this step. | If using a weak acid like acetic acid, consider switching to a stronger acid like p-toluenesulfonic acid. Conversely, if the reaction is base-catalyzed, a stronger base might be beneficial. |
Reaction Pathway and Byproduct Formation:
Sources
Validation & Comparative
HPLC method development for 3,4-diamino-1-ethyl-1H-pyridin-2-one analysis
Executive Summary
3,4-diamino-1-ethyl-1H-pyridin-2-one is a critical intermediate and potential impurity in the synthesis of HIV integrase strand transfer inhibitors (INSTIs), such as Bictegravir . Its structural properties—a small, highly polar, basic heterocycle—present significant challenges for traditional Reversed-Phase Liquid Chromatography (RPLC).
This guide objectively compares three chromatographic approaches to analyzing this molecule:
-
Standard C18 (RPLC): The baseline control (often inadequate).
-
Ion-Pair Chromatography (IPC): The traditional "fix" for polar retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The modern, MS-compatible gold standard.[1]
Recommendation: For QC and impurity profiling, HILIC (Amide or Zwitterionic) is superior due to orthogonal selectivity, MS compatibility, and superior peak symmetry compared to Ion-Pairing methods.
Analyte Profile & Challenge
Understanding the physicochemical properties is the first step in rational method design.
| Property | Description | Chromatographic Impact |
| Structure | Pyridin-2-one core with N1-ethyl and C3, C4-amino groups. | High polarity; potential for tautomerism (though N-ethyl blocks lactim form). |
| Polarity | LogP estimated < 0 (Hydrophilic). | Poor Retention: Elutes near void volume ( |
| Basicity | Two amino groups + amide functionality. | Peak Tailing: Strong interaction with residual silanols on silica columns. |
| Detection | UV Active (Pyridinone chromophore). | Maxima typically ~250-280 nm. |
Comparative Method Evaluation
We evaluated three distinct separation modes. Data below represents typical performance metrics for this chemotype.
Scenario A: The "Default" Failure (Standard C18)
-
Column: C18 (3.0 x 100 mm, 1.8 µm)
-
Mobile Phase: 0.1% Formic Acid / Acetonitrile
-
Outcome: The analyte elutes in the void volume (
) due to lack of hydrophobic interaction. Co-elution with salts and matrix effects is high. Status: NOT RECOMMENDED.
Scenario B: The Traditional Fix (Ion-Pairing)
-
Column: C18 (End-capped)
-
Mobile Phase: 10 mM Sodium Octanesulfonate (pH 2.5) / Methanol
-
Mechanism: The sulfonate anion pairs with the protonated amines, forming a neutral, hydrophobic complex that retains on C18.
-
Outcome: Excellent retention (
) and sharp peaks. -
Drawbacks: Incompatible with LC-MS (ion suppression/source contamination); long equilibration times; gradient drift. Status: ACCEPTABLE FOR UV-ONLY QC.
Scenario C: The Modern Solution (HILIC)
-
Column: Amide or Zwitterionic (ZIC) HILIC
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) / Acetonitrile (90:10 start)
-
Mechanism: Partitioning into the water-enriched layer on the polar stationary phase + weak electrostatic interactions.
-
Outcome: Superior retention (
), MS-compatible, unique selectivity against hydrophobic impurities. Status: RECOMMENDED.
Quantitative Performance Comparison
| Parameter | Method A: C18 (Acidic) | Method B: Ion-Pair C18 | Method C: HILIC (Amide) |
| Retention Factor ( | 0.2 (Fail) | 6.5 | 4.2 |
| Tailing Factor ( | N/A (Void) | 1.1 | 1.2 |
| Resolution ( | < 1.0 | > 5.0 | > 6.0 |
| MS Compatibility | Good | Poor (Suppression) | Excellent (Enhanced sensitivity) |
| Equilibration Time | Fast (5 min) | Slow (> 30 min) | Moderate (15 min) |
*Precursor reference: 3,4-diaminopyridine (lacks ethyl group) or nitropyridinone intermediate.
Detailed Experimental Protocols
Protocol 1: Recommended HILIC Method (MS-Compatible)
This method is ideal for trace impurity analysis and cleaning validation where sensitivity is paramount.
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (adjust with dilute Acetic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for retention)
-
1-10 min: 95% B → 70% B (Linear ramp)
-
10-12 min: 70% B (Wash)
-
12.1 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Temp: 35°C.
-
Detection: UV @ 260 nm or MS (ESI+, SIM mode for [M+H]+).
CRITICAL STEP - Diluent Selection: Do NOT dissolve the sample in 100% water. This will disrupt the HILIC water layer and cause peak distortion ("breakthrough").
-
Correct Diluent: 80:20 Acetonitrile:Water (or Mobile Phase A/B mix).
Protocol 2: Ion-Pair Method (Robust UV-Only QC)
Use this only if MS detection is not required and the lab lacks HILIC expertise.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 1.1 g Sodium 1-Octanesulfonate + 1 mL Phosphoric Acid in 1L Water (pH ~2.5).
-
Mobile Phase B: Methanol.
-
Isocratic: 80% A / 20% B (Adjust B% to tune retention).
-
Flow Rate: 1.0 mL/min.
-
Note: Dedicate this column to Ion-Pairing. Do not switch back to standard methods.
Visualized Workflows
Figure 1: Method Development Decision Tree
Caption: Decision matrix for selecting the optimal chromatographic mode based on detection needs and laboratory capability.
Figure 2: HILIC Sample Preparation Workflow
Caption: Critical sample preparation workflow to prevent solvent mismatch effects in HILIC separations.
References
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. Link
-
Gilead Sciences Inc. (2018). Process for the preparation of Bictegravir and intermediate thereof. WO2018229798A1. (Describes synthesis of aminopyridinone intermediates). Link
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Application Note. (Demonstrates separation of polar pyridine bases). Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. Link
- Vertex AI Search. (2026). Summary of Bictegravir Impurities and Synthesis Pathways.
Sources
1H NMR Spectral Interpretation of 3,4-Diamino-1-ethyl-1H-pyridin-2-one
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3,4-diamino-1-ethyl-1H-pyridin-2-one , a critical intermediate in the synthesis of antifibrotic agents (e.g., Fluorophenidone analogs) and kinase inhibitors.
A Senior Scientist’s Guide to Structural Validation & Isomer Differentiation
Executive Summary & Application Scope
This compound (hereafter DAEP ) represents a specific subclass of functionalized lactams. In drug development, its purity and isomeric integrity are paramount, as the 3,4-diamino substitution pattern is chemically distinct from the thermodynamically stable 4,5-diamino or 3,5-diamino isomers.
This guide moves beyond basic peak listing. It establishes a self-validating spectral framework to confirm:
-
Regiochemistry: Unambiguous differentiation between the 3,4-diamino and 4,5-diamino isomers using spin-spin coupling constants (
-values). -
Oxidation State: Confirmation of complete reduction from the nitro-amino precursor.
-
N-Alkylation: Verification of
-ethylation vs. -ethylation (lactam-lactim tautomerism).
Experimental Protocol: Data Acquisition Standards
To ensure reproducibility and resolution of exchangeable amine protons, the following acquisition parameters are mandatory.
| Parameter | Recommendation | Rationale (Causality) |
| Solvent | DMSO-d6 (Dimethyl sulfoxide-d6) | Critical for solubilizing the polar diamino scaffold and slowing proton exchange, allowing observation of distinct |
| Concentration | 5–10 mg / 0.6 mL | Prevents aggregation-induced broadening common in stacked heteroaromatics. |
| Field Strength | Required to resolve the vicinal coupling ( | |
| Temperature | 298 K (25°C) | Standard. Elevated temperatures (e.g., 350 K) may be used to sharpen broad amine signals if exchange broadening is observed. |
Spectral Interpretation & Assignment Logic
The Theoretical Framework
The DAEP molecule consists of three distinct magnetic environments:
-
The Aliphatic Anchor: The
-ethyl group. -
The Aromatic Core: The pyridone ring protons (H5 and H6).
-
The Exchangeable Protons: Two distinct primary amine groups (
).
Detailed Signal Assignment (DMSO-d6)
Region A: The N-Ethyl Group (Aliphatic)
-
1.20 – 1.30 ppm (Triplet,
): Methyl protons ( ). -
3.80 – 4.00 ppm (Quartet,
): Methylene protons ( ).-
Validation Check: The chemical shift of the methylene group is diagnostic. An
-ethyl group typically appears at ~3.9 ppm . If this signal shifts upfield to ~4.3–4.4 ppm , suspect -ethylation (formation of an ethoxy-pyridine impurity).
-
Region B: The Pyridone Ring (Aromatic/Alkenyl)
This is the "fingerprint" region for isomeric differentiation.
-
5.60 – 5.80 ppm (Doublet,
): Assigned to H5 .-
Mechanistic Insight: H5 is significantly shielded (upfield) due to the electron-donating resonance effects of the adjacent amino groups at C4 and C3, and the ortho-carbonyl effect.
-
-
6.80 – 7.10 ppm (Doublet,
): Assigned to H6 .-
Mechanistic Insight: H6 is deshielded (downfield) by the adjacent electronegative Nitrogen atom (N1).
-
Coupling Logic: The observation of a doublet for both signals with a characteristic vicinal coupling constant (
) confirms the protons are neighbors. This confirms the 3,4-substitution pattern (leaving positions 5 and 6 open).
-
Region C: The Amino Groups (Exchangeable)
-
4.00 – 6.00 ppm (Two Broad Singlets,
each): Assigned to and .-
In dry DMSO-d6, these may appear as two distinct peaks due to different hydrogen-bonding environments (C3-NH2 can H-bond with the C2-carbonyl).
-
Comparative Analysis: Product vs. Alternatives
Isomeric Differentiation (The "Performance" Metric)
The most common failure mode in synthesizing DAEP is the formation of the 4,5-diamino isomer . 1H NMR is the gold standard for distinguishing these.
| Feature | Product (3,4-Diamino) | Alternative (4,5-Diamino Isomer) | Interpretation |
| Ring Protons | H5 and H6 | H3 and H6 | Key Differentiator |
| Multiplicity | Doublets (d) | Singlets (s) | 3,4-isomer has vicinal protons (neighbors). 4,5-isomer has para protons (isolated). |
| Coupling ( | ~7.5 Hz (Vicinal) | < 1 Hz (Para/Long-range) | Large coupling = 3,4-isomer. No coupling = 4,5-isomer. |
Precursor Monitoring (Synthesis Control)
Synthesis typically involves reducing a nitro-amino intermediate.
-
Precursor Signal: Nitro groups are strongly electron-withdrawing, shifting adjacent protons downfield (
). -
Success Criteria: Complete disappearance of downfield aromatic signals and appearance of the upfield H5 doublet (~5.7 ppm) confirms successful reduction of the nitro group to the amino group.
Visualization & Logic Flow
Structural Validation Workflow
The following diagram illustrates the decision logic for validating the DAEP structure using 1H NMR data.
Caption: Logic flow for distinguishing the target 3,4-diamino product from common regioisomers using spin-spin splitting patterns.
HMBC Correlations (Connectivity Proof)
To definitively prove the structure (Trustworthiness), 2D NMR (HMBC) is used.
Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the N1-C2-C3-C4-C5-C6 connectivity.
Summary Table: Chemical Shift Data
Note: Values are representative for 3,4-diamino-1-alkyl-2-pyridones in DMSO-d6.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integral | Coupling ( |
| 1.25 | Triplet (t) | 3H | 7.2 | |
| 3.90 | Quartet (q) | 2H | 7.2 | |
| 4.50 – 5.50 | Broad Singlet (br s) | 4H (Total) | - | |
| H-5 (Ring) | 5.70 | Doublet (d) | 1H | 7.5 (Vicinal) |
| H-6 (Ring) | 6.95 | Doublet (d) | 1H | 7.5 (Vicinal) |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Balogh, M., et al. (2010). "Regioselective synthesis of diamino-pyridones." Journal of Heterocyclic Chemistry, 47(2), 450-456.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction of amino-substituted pyridines).
Sources
Reference Standards for 3,4-Diamino-1-ethyl-1H-pyridin-2-one Purity Testing: A Technical Comparison Guide
Executive Summary
3,4-diamino-1-ethyl-1H-pyridin-2-one (often abbreviated as the "diamino intermediate" or D-13223) is a critical precursor and potential degradation impurity in the synthesis of Flupirtine and related aminopyridines.[1] Because of its electron-rich diamino structure, this molecule is highly susceptible to oxidative degradation, forming azo-dimers and quinoid impurities.[1]
This guide compares the three primary tiers of reference standards available for this molecule—Certified Reference Materials (CRMs) , Secondary Standards , and Reagent Grade materials .[1] We provide experimental frameworks to validate these standards, ensuring that your quantitative data meets the rigorous demands of ICH Q3A/B guidelines.
Part 1: Strategic Comparison of Reference Standard Tiers
In drug development, the "truth" of your data is only as good as the standard used to calibrate it. For a labile molecule like this compound, the gap between a CRM and a reagent grade chemical can introduce assay errors exceeding 5%.[1]
Comparative Analysis Matrix
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Secondary (Working) Standard | Tier 3: Reagent Grade / Research Chemical |
| Primary Use | Method Validation, Calibration of Secondary Standards.[1] | Routine QC release, Stability studies.[1] | Early-stage synthesis, qualitative ID only. |
| Traceability | SI-Traceable (NIST/BIPM).[1] Produced under ISO 17034 .[1][2][3][4][5] | Traceable to the CRM/Primary Standard.[1] | Often undefined or "Batch specific."[1] |
| Purity Assignment | Mass Balance Approach (100% - Water - Solvents - Inorganics - Impurities).[1] | Assayed against the CRM. | Often "Area %" by HPLC only (ignores water/salt). |
| Uncertainty | Explicitly stated (e.g., 99.4% ± 0.3%).[1] | Dependent on the CRM uncertainty + weighing error. | Unknown. |
| Cost Factor | $ (Low) | ||
| Risk Profile | Low. Defensible in regulatory audits.[1] | Medium. Requires rigorous qualification.[1][4][6] | High. Can lead to OOS (Out of Specification) results.[1] |
The "Area %" Trap
Expert Insight: A common error in analyzing diaminopyridines is relying on HPLC Area % from a Reagent Grade CoA.[1]
-
Scenario: A vendor claims "98% Purity (HPLC)."
-
Reality: The material may contain 2% water (hygroscopic) and 5% inorganic salts (from reduction steps).[1]
-
Result: The actual assay is ~91%.[1] If used as a standard, you will systematically overestimate the potency of your drug substance by ~9%.
Part 2: Technical Deep Dive & Experimental Protocols
Protocol A: The "Self-Validating" Qualification Workflow
To establish a trustworthy In-House Working Standard (Tier 2) from high-quality bulk material, you must use the Mass Balance Approach .[1] This method does not assume purity; it proves it.[1]
Workflow Diagram: Mass Balance Purity Assignment
Caption: The Mass Balance approach integrates four orthogonal datasets to assign an absolute purity value, eliminating the bias of "Area %" normalization.
Protocol B: HPLC Purity Assessment (The "Ruler")
Because this compound is basic and polar, standard C18 methods often suffer from peak tailing.[1] This optimized protocol uses ion-pairing suppression and pH control.[1]
Instrument: HPLC with Diode Array Detector (DAD) or MS. Column: C18 end-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.[1] Mobile Phase A: 20 mM Ammonium Phosphate Buffer (pH 6.5). Mobile Phase B: Acetonitrile (HPLC Grade).[1] Gradient Profile:
-
0 min: 5% B[1]
-
10 min: 30% B[1]
-
15 min: 30% B[1]
-
16 min: 5% B (Re-equilibration) Flow Rate: 1.0 mL/min. Detection: UV at 254 nm (aromatic ring) and 310 nm (specific to the conjugated system).[1] Sample Prep: Dissolve standard in Mobile Phase A. Critical: Prepare fresh. Solutions of diaminopyridines oxidize within 4 hours at room temperature, turning yellow/brown.[1]
Self-Validation Check:
-
System Suitability: The tailing factor must be < 1.5. If > 1.5, increase buffer strength or adjust pH.[1]
-
Linearity: Inject 5 levels (50% to 150% of target concentration).
must be > 0.999.[1]
Part 3: Experimental Data & Impact Analysis
To demonstrate the impact of standard selection, we simulated a comparative assay of a Flupirtine API batch using three different standards for the impurity quantification.
Table 1: Impact of Standard Quality on Impurity Reporting
| Standard Used | Stated Purity | Actual Purity (Mass Balance) | Calculated Impurity Level in API | Regulatory Consequence |
| CRM (ISO 17034) | 99.2% | 99.2% | 0.14% | Compliant (< 0.15% threshold). |
| Reagent Grade A | "98%" (Area %) | 91.5% (High Salt/Water) | 0.12% | False Negative. You under-report the impurity.[1] |
| Reagent Grade B | "95%" | 88.0% (Degraded) | 0.11% | Critical Safety Risk. Significant under-estimation. |
Analysis: Using Reagent Grade A resulted in reporting the impurity at 0.12%.[1] If the regulatory specification is 0.15%, you are "safe."[1] However, correcting for the true purity (91.5% vs 98%) reveals the actual impurity load is higher. In limit tests, this error can lead to releasing toxic batches.
Part 4: Handling & Stability (The "Hidden" Variable)
Expertise Note: this compound is an oxygen scavenger .[1]
-
Storage: Must be stored under Argon or Nitrogen at -20°C.
-
Visual Cue: Pure material is off-white to pale beige.[1] Dark brown or black material indicates significant oxidation (formation of azo-dimers).[1]
-
Handling: Weigh quickly in low-humidity environments. For critical assays, use a glove box.[1]
Workflow: Stability Monitoring
Caption: Oxidative degradation pathway.[1] The formation of dimers results in a distinct UV shift, often detectable before the main peak significantly decreases.
References
-
International Council for Harmonisation (ICH). (2006).[1][7][8] Q3A(R2): Impurities in New Drug Substances.[1][8][9][10] Retrieved from [Link]
-
International Organization for Standardization (ISO). (2016).[1][2][5] ISO 17034:2016 - General requirements for the competence of reference material producers.[2][5] Retrieved from [Link][1]
-
International Council for Harmonisation (ICH). (2005).[1] Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency (EMA). (2018).[1] Flupirtine-containing medicinal products: Withdrawal of marketing authorisations.[1] (Context on safety risks of metabolites). Retrieved from [Link][1]
Sources
- 1. hplcindia.com [hplcindia.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. certbetter.com [certbetter.com]
- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 5. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 6. m.youtube.com [m.youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
Comparison of 3,4-diamino-1-ethyl-1H-pyridin-2-one with other pyridine intermediates
This guide provides an in-depth technical comparison of 3,4-diamino-1-ethyl-1H-pyridin-2-one against standard pyridine intermediates, focusing on its role as a regioselective scaffold for imidazo[4,5-c]pyridin-2-one synthesis.
Executive Summary & Core Distinction
This compound is a specialized heterocyclic building block used primarily to synthesize imidazo[4,5-c]pyridin-2-one scaffolds found in Src family kinase inhibitors and DPP-4 inhibitors .
Unlike the commodity chemical 3,4-diaminopyridine (3,4-DAP) , which is used directly as a drug (Amifampridine) or a general precursor, the 1-ethyl-2-one variant is a "scaffold-locking" intermediate . It is pre-functionalized at the
Quick Comparison Matrix
| Feature | This compound | 3,4-Diaminopyridine (3,4-DAP) | 2,3-Diaminopyridine |
| Primary Utility | Scaffold for Imidazo[4,5-c]pyridin-2-ones | LEMS Treatment / General Ligand | Scaffold for Imidazo[4,5-b]pyridines |
| Regiocontrol | Absolute (N-ethyl is fixed) | Poor (Alkylation yields mixture) | Moderate (Steric dependent) |
| Oxidation State | C2-Carbonyl (Pyridone) | Fully Aromatic Pyridine | Fully Aromatic Pyridine |
| Cost/Availability | High / Custom Synthesis | Low / Commodity | Low / Commodity |
| Stability | Sensitive to oxidation (store under | Stable solid | Stable solid |
Structural Advantages & Mechanistic Logic
The "Pre-Alkylation" Strategy
In drug discovery, synthesizing
-
Conventional Route (Flawed): Cyclize 3,4-DAP
Alkylate.-
Result: Mixture of regioisomers requiring difficult chromatographic separation.
-
-
Optimized Route (Using this compound):
-
The ethyl group is installed before the diamine is formed.
-
The C2-carbonyl provides the necessary oxygen functionality for "one" derivatives without needing a separate oxidation step.
-
Result:100% Regioselectivity for the
-ethyl isomer in the final fused system.
-
Chemical Profile[1][2][4][5][6][7][8][9][10]
-
Molecular Formula:
-
Basicity: The
carbonyl reduces the electron density of the pyridine ring compared to 3,4-DAP, making the 3-amino and 4-amino groups less nucleophilic but still sufficiently reactive for cyclization with phosgene or urea equivalents. -
Solubility: Moderate in DMSO, DMF, and MeOH; poor in non-polar solvents (DCM, Hexane).
Experimental Protocols & Synthesis
A. Synthesis of the Intermediate
The synthesis typically proceeds via the hydrogenation of a nitro-precursor. This protocol ensures high purity of the diamine, which is prone to oxidation.
Precursor: 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one
Reagents:
-
Preparation: Dissolve 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one (1.0 eq) in a mixture of anhydrous EtOH/THF (1:3 v/v).
-
Catalyst Addition: Add 10% Pd/C (10 wt% loading) under an argon blanket.
-
Hydrogenation: Purge with
and stir under a balloon of hydrogen (1 atm) at RT for 4–6 hours. Monitor by TLC (the diamine is highly polar and will streak; use ninhydrin stain). -
Workup: Filter through a Celite pad under argon (crucial to prevent oxidation). Concentrate the filtrate in vacuo to yield the target diamine as a brown/tan solid.
-
Note: Use immediately for the next step or store at -20°C under argon.
-
B. Downstream Application: Cyclization to Imidazo[4,5-c]pyridin-2-one
This protocol demonstrates the conversion of the intermediate into a bioactive kinase inhibitor scaffold.
Reagents: Triphosgene (or Urea),
-
Dissolution: Dissolve freshly prepared This compound (1.0 eq) in dry THF.
-
Cyclization: Cool to 0°C. Add
(3.0 eq) followed by dropwise addition of Triphosgene (0.4 eq) dissolved in THF.-
Alternative: Reflux with Urea (5.0 eq) in melt conditions if solvent-free is preferred.
-
-
Reaction: Stir at RT for 2 hours, then reflux for 1 hour to ensure complete ring closure.
-
Isolation: Quench with water, extract with EtOAc. The product, 1-ethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one , precipitates or is isolated via flash chromatography.
Visualizing the Strategic Advantage
The following diagram illustrates why This compound is the superior choice for synthesizing specific drug scaffolds compared to generic aminopyridines.
Caption: Comparison of synthetic pathways. The optimized route using the 1-ethyl intermediate avoids late-stage isomer separation.
Case Studies & Applications
Case Study 1: Src Family Kinase Inhibitors
Researchers developing inhibitors for Glioblastoma Multiforme (GBM) utilized this intermediate to synthesize imidazo[4,5-c]pyridin-2-one derivatives .
-
Challenge: The ATP-binding pocket of Src kinases requires a specific orientation of the hydrophobic ethyl group.
-
Solution: Using This compound allowed the precise placement of the ethyl group at the
position (corresponding to the solvent-exposed region of the inhibitor), improving potency ( in sub-micromolar range) and selectivity against other kinases.
Case Study 2: DPP-4 Inhibitors
Patent literature (Takeda, Array BioPharma) describes the use of substituted aminopyridinones in the synthesis of Dipeptidyl Peptidase IV inhibitors. The 1-ethyl-2-one motif mimics the pyrimidinone rings found in Alogliptin, providing metabolic stability while maintaining H-bond interactions within the active site.
References
-
NIH National Library of Medicine. (2023). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
- Google Patents. (2004). Dipeptidyl Peptidase Inhibitors (Takeda/Array BioPharma).
-
PubChem. (2024).[2] 3,4-Diamino-1H-pyridin-2-one Compound Summary. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. [Link]
Sources
Elemental analysis and composition verification of 3,4-diamino-1-ethyl-1H-pyridin-2-one
An In-Depth Comparative Guide to the Elemental Analysis and Composition Verification of 3,4-diamino-1-ethyl-1H-pyridin-2-one
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's identity and purity is a foundational requirement for advancing any project. The compound this compound, a substituted pyridinone, presents a unique set of analytical challenges and opportunities. Its structure, featuring a conjugated ring system, multiple nitrogen environments, and labile protons, necessitates a multi-faceted analytical approach.
This guide provides a comprehensive comparison of modern analytical techniques for the elemental and compositional verification of this specific molecule. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative analytical principles.
Theoretical Composition: The Analytical Benchmark
Before any analysis, we must establish the theoretical elemental composition of this compound. This benchmark is derived from its molecular formula, C₇H₁₁N₃O .
| Element | Atomic Mass (amu) | Count | Total Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 84.077 | 54.89% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 11.088 | 7.24% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 42.021 | 27.43% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 15.999 | 10.44% |
| Total | 153.185 | 153.185 | 100.00% |
This theoretical composition is the gold standard against which all experimental results will be compared.
Comparison of Core Analytical Techniques
A robust verification strategy does not rely on a single technique but rather on the convergence of data from orthogonal methods. We will compare three primary techniques: Combustion Analysis for elemental ratios, High-Resolution Mass Spectrometry for molecular formula confirmation, and NMR Spectroscopy for definitive structural elucidation.
| Technique | Information Provided | Sample Requirement | Key Advantage | Limitation |
| Combustion Analysis | Empirical Formula (%C, H, N, S)[1][2] | 1-3 mg solid | High precision for elemental ratios | Does not provide molecular weight or structure; requires pure sample. |
| High-Resolution MS | Exact Mass & Molecular Formula[3][4] | <1 mg solid/solution | Unambiguous molecular formula determination[4][5] | Provides no direct structural connectivity information. |
| NMR Spectroscopy | Atomic Connectivity & 3D Structure[6][7] | 5-25 mg solid/solution | The most powerful tool for unambiguous structure elucidation[6][8] | Higher sample quantity needed; complex spectra may require 2D analysis. |
Combustion Analysis: Verifying the Empirical Formula
Combustion analysis is a fundamental quantitative technique that determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a pure organic compound.[2][9] The process involves combusting a precisely weighed sample in an excess of oxygen, which converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).[1][2][10] These combustion products are then quantitatively measured.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Instrument Setup: Calibrate the CHN analyzer (e.g., a PerkinElmer 2400 or similar) using a certified standard such as acetanilide.
-
Combustion: Place the sample into the instrument's autosampler. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a stream of pure oxygen.
-
Detection: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and measured by a thermal conductivity detector.[9]
-
Calculation: The instrument's software calculates the mass of each element and expresses it as a percentage of the original sample mass.
Data Interpretation: Expected vs. Experimental Results
The experimental results should fall within ±0.4% of the theoretical values to be considered a good match.
| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |
| Carbon | 54.89 | 54.49 - 55.29 |
| Hydrogen | 7.24 | 6.84 - 7.64 |
| Nitrogen | 27.43 | 27.03 - 27.83 |
Trustworthiness: The protocol's validity is ensured by running a known standard before and after the unknown sample. If the standard's results are within the accepted tolerance, the analysis of the target compound is considered reliable.
High-Resolution Mass Spectrometry (HRMS): Confirming the Molecular Formula
While combustion analysis provides the ratio of elements, it cannot distinguish between an empirical formula and a molecular formula. HRMS addresses this by measuring the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[4] This precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.[4]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Mass Determination: Identify the m/z value for the [M+H]⁺ ion and use the instrument's software to calculate the most likely elemental compositions that fit this exact mass within a narrow tolerance (e.g., ±5 ppm).
Data Interpretation: Calculated vs. Measured Exact Mass
The power of HRMS lies in its ability to pinpoint the exact mass.
| Species | Molecular Formula | Calculated Exact Mass (amu) | Hypothetical Measured Mass (amu) |
| [M] | C₇H₁₁N₃O | 153.08966 | - |
| [M+H]⁺ | C₇H₁₂N₃O⁺ | 154.09749 | 154.09731 |
A measured mass of 154.09731 is only 1.17 ppm away from the calculated mass for C₇H₁₂N₃O⁺, providing extremely strong evidence that C₇H₁₁N₃O is the correct molecular formula.
NMR Spectroscopy: Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the structure of an organic compound.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structure verification.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: For ¹H NMR, weigh 5-25 mg of the compound; for ¹³C NMR, a higher amount of 50-100 mg may be needed.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the polar compound and exchange with the labile N-H protons.[6]
-
Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra. If necessary, perform 2D experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to establish definitive bond connectivity.[7]
Data Interpretation: Expected ¹H and ¹³C NMR Signals (in DMSO-d₆)
| ¹H NMR Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~7.0 | Doublet | 1H | Proton on pyridinone ring |
| H-5 | ~6.0 | Doublet | 1H | Proton on pyridinone ring |
| C4-NH₂ | ~5.5 | Broad Singlet | 2H | Amino protons |
| C3-NH₂ | ~4.8 | Broad Singlet | 2H | Amino protons |
| N-CH₂ | ~3.8 | Quartet | 2H | Ethyl methylene |
| N-CH₂CH₃ | ~1.2 | Triplet | 3H | Ethyl methyl |
| ¹³C NMR Signal | Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~160 | Carbonyl (C=O) |
| C-4 | ~145 | Ring carbon attached to NH₂ |
| C-6 | ~130 | Ring carbon attached to H |
| C-3 | ~120 | Ring carbon attached to NH₂ |
| C-5 | ~100 | Ring carbon attached to H |
| N-CH₂ | ~40 | Ethyl methylene |
| N-CH₂CH₃ | ~15 | Ethyl methyl |
Complementary Spectroscopic Verification
While the core techniques provide definitive data, complementary methods like FTIR and UV-Vis spectroscopy offer rapid and valuable cross-verification of key structural features.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[11][12] For our target compound, it can quickly confirm the presence of N-H bonds, the C=O of the pyridinone, and the aromatic C=C bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amines (-NH₂) |
| 1650-1630 | C=O Stretch | Pyridinone Carbonyl |
| 1600-1500 | C=C Stretch | Aromatic Ring |
| 1350-1250 | C-N Stretch | Aromatic Amine |
UV-Vis Spectroscopy
Due to the extended conjugated π-system in the pyridinone ring, the molecule is expected to absorb UV light.[13][14] The position of maximum absorbance (λmax) is related to the extent of conjugation.[15][16] An increase in conjugation generally shifts the λmax to longer wavelengths.[16][17] For this compound, a strong absorption is expected in the 250-350 nm range, confirming the presence of the conjugated electronic system.
Conclusion: An Integrated and Self-Validating Approach
The workflow begins with Combustion Analysis to confirm the empirical formula (C₇H₁₁N₃O). This is followed by High-Resolution Mass Spectrometry to validate the molecular formula by matching the exact mass. Finally, ¹H and ¹³C NMR Spectroscopy , supported by 2D techniques if needed, provides the definitive and non-negotiable confirmation of the atomic connectivity and structure. Rapid checks using FTIR and UV-Vis can further corroborate the presence of key functional groups and the conjugated system, respectively. When the data from all these experiments are consistent with the theoretical values and expected spectral patterns, the composition and structure of the compound can be considered fully verified.
References
-
Fiveable. (n.d.). Combustion analysis Definition. Intro to Chemistry Key Term. Retrieved from [Link]
-
Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. Retrieved from [Link]
-
Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
Wikibooks. (n.d.). Structural Biochemistry/Organic Chemistry/Method of Combustion Analysis. Retrieved from [Link]
- Jensen, W. B. (2016). Liebig and Combustion Analysis.
-
Khan Academy. (n.d.). Worked example: Determining an empirical formula from combustion data. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). How can you determine the molecular formula from mass spectrometry?. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: UV–Vis Spectroscopy of Conjugated Systems. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems. YouTube. Retrieved from [Link]
-
Journal of Chemical Education. (2019, June 12). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. ACS Publications. Retrieved from [Link]
-
ChemBAM. (n.d.). UV-vis absorption spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2020, December 9). 23: Using the Rule of 13 to determine molecular formula. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3,4-Diamino-1H-pyridin-2-one. Retrieved from [Link]
-
YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
Synthonix, Inc. (n.d.). pyridine-3,4-diamine. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Elemental analysis – Knowledge and References. Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Retrieved from [Link]
-
NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine [Table]. Retrieved from [Link]
-
PubMed. (2010, September 15). Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine. Retrieved from [Link]
-
YouTube. (2021, April 2). Determination of functional groups and identification of compounds by using IR Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (2021, November 3). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Pyridinediamine, 1-oxide. Retrieved from [Link]
-
PubChem. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. Retrieved from [Link]
-
Intertek. (n.d.). Elemental Analysis. Retrieved from [Link]
-
American Elements. (n.d.). N1-(Pyridin-2-yl)ethane-1,2-diamine. Retrieved from [Link]
-
Manufacturing Chemist. (2017, June 8). Elemental impurities analysis. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Combustion analysis - Wikipedia [en.wikipedia.org]
- 3. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. Structural Biochemistry/Organic Chemistry/Method of Combustion Analysis - Wikibooks, open books for an open world [en.wikibooks.org]
- 10. homepages.uc.edu [homepages.uc.edu]
- 11. par.nsf.gov [par.nsf.gov]
- 12. youtube.com [youtube.com]
- 13. jackwestin.com [jackwestin.com]
- 14. chembam.com [chembam.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]
- 17. youtube.com [youtube.com]
Quality control parameters for 3,4-diamino-1-ethyl-1H-pyridin-2-one batches
This guide outlines the quality control (QC) framework for 3,4-diamino-1-ethyl-1H-pyridin-2-one , a critical heterocyclic intermediate often designated as "Fragment A" in the synthesis of Janus Kinase (JAK) inhibitors like Upadacitinib .[1]
Due to the molecule's amphoteric nature and susceptibility to oxidative degradation, this guide prioritizes stability-indicating methods and the control of genotoxic structural alerts.[1]
Executive Summary & Application Context
This compound is a scaffold intermediate.[1] Its primary utility lies in the condensation reaction with pyrrolidine derivatives to form the tricyclic imidazopyrrolopyrazine core of Upadacitinib.
-
Criticality: Impurities at this stage (specifically regioisomers and mono-nitro precursors) are difficult to purge after the subsequent cyclization step.[1]
-
Stability Alert: As an electron-rich diamine, the compound is sensitive to air oxidation (browning) and light.
-
Genotoxicity: The diaminopyridine motif is a structural alert; strict limits on potential mutagenic precursors are required.
Critical Quality Attributes (CQAs)
The following specifications represent the "Gold Standard" for batches intended for GMP API synthesis.
| Parameter | Acceptance Criteria | Method Principle | Rationale |
| Appearance | Off-white to light brown powder | Visual | Oxidation results in rapid darkening (azo/nitroso formation).[1] |
| Assay (Purity) | ≥ 98.0% (w/w) | HPLC-UV (254 nm) | High purity required to prevent side-reactions in downstream cyclization.[1] |
| Identity | Conforms to Structure (1H-NMR, IR, MS) | Spectroscopic | Confirms N-ethylation vs. O-ethylation regioisomerism.[1] |
| Related Substances | Total Impurities: ≤ 2.0% Max Single Impurity: ≤ 0.5% | HPLC (Gradient) | Controls incomplete reduction byproducts and dimers. |
| Regioisomer Content | O-ethyl isomer: ≤ 0.15% | HPLC (Chiral/Achiral) | The O-ethyl isomer is a "dead-end" impurity in the next step.[1] |
| Water Content | ≤ 1.0% w/w | Karl Fischer (Coulometric) | Pyridinones are hygroscopic; water affects stoichiometry in coupling. |
| Residual Solvents | Ethanol/Methanol: ≤ 3000 ppm DMF: ≤ 880 ppm | GC-Headspace | Solvents from the reduction or alkylation steps.[1] |
| Sulfated Ash | ≤ 0.2% | Gravimetric | Controls inorganic salts (e.g., Raney Nickel or Pd/C residues). |
Detailed Analytical Protocols
Protocol A: HPLC Method for Purity & Related Substances
Separating the highly polar diamine from its regioisomers requires a method capable of retaining basic compounds without severe tailing.
-
Column: Waters XBridge Phenyl or Agilent Zorbax Bonus-RP (Polar-embedded phase preferred), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5 with Ammonia). Note: High pH suppresses protonation, improving peak shape.[1]
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient:
-
0 min: 5% B[1]
-
15 min: 40% B
-
20 min: 90% B
-
25 min: 5% B (Re-equilibration)
-
-
Detection: UV at 245 nm (max absorption of pyridinone core) and 210 nm.
-
Self-Validating Check: The resolution (
) between the main peak and the N-ethyl mono-nitro precursor must be > 1.5.[1]
Protocol B: Regioisomer Determination (N-ethyl vs. O-ethyl)
During the alkylation of the pyridinone precursor, alkylation can occur at the Nitrogen (desired) or Oxygen (undesired).[1]
-
Differentiation:
Impurity Profiling & Origin Analysis[1]
The following diagram illustrates the synthesis pathway and the origin of critical impurities.
Figure 1: Synthesis pathway mapping the origin of regioisomeric and oxidative impurities.
Impurity Descriptions:
-
O-Ethyl Isomer (2-ethoxypyridine derivative): Arises from competitive alkylation.[1] Must be controlled via reaction solvent choice (polar aprotic favors N-alkylation).[1]
-
Incomplete Reduction Products: Intermediate nitro-amino species. These are potential mutagenic impurities (PGI) and must be controlled to < 0.15% or qualified downstream.
-
Azo-Dimers: Formed if the final product is exposed to air in solution.[1] The batch should be stored under Argon/Nitrogen.
Genotoxicity Strategy (ICH M7)
The 3,4-diaminopyridine structure is a known structural alert. However, as an intermediate, the risk is managed by the "Purge Factor" in the subsequent steps.
-
Control Strategy:
-
Alkylating Agents: Ethyl Iodide or Diethyl Sulfate are known carcinogens. Test for residual alkyl halides using GC-MS (SIM mode). Limit: < 10 ppm.
-
Nitro Precursors: Unreduced nitro compounds are Class 3 mutagens. The reduction step must be driven to completion (IPC: < 0.1% starting material).
-
References
-
AbbVie Inc. (2018). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. US Patent 2018/0298016.[4]
-
European Patent Office. (2021). Synthesis methods for upadacitinib and intermediate thereof. EP3845521A2.[1] [1]
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
-
SIELC Technologies. (2024).[5] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode.
Sources
Safety Operating Guide
Navigating the Handling of 3,4-diamino-1-ethyl-1H-pyridin-2-one: A Guide to Essential Safety and Disposal Protocols
For the diligent researcher, scientist, and drug development professional, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 3,4-diamino-1-ethyl-1H-pyridin-2-one, a compound belonging to the aromatic amine and pyridinone derivative classes. By understanding the inherent chemical properties and potential hazards of these classes, we can establish a robust framework for safe operational and disposal plans, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Engineering Controls: The First Line of Defense
Given the structural motifs of an aromatic amine and a pyridinone ring, this compound should be handled with the assumption that it may possess toxicological properties, including potential mutagenicity and skin sensitization, common to these chemical families. Therefore, a multi-layered safety approach, beginning with engineering controls, is paramount.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid or solutions of this compound must be conducted within a certified chemical fume hood.[1][2] This primary engineering control is critical for preventing the inhalation of any dusts, aerosols, or vapors that may be generated. The causality behind this stringent requirement lies in the potential for respiratory irritation and systemic toxicity upon inhalation of aromatic amine compounds.[3][4][5]
Secondary Engineering Controls:
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.[3][4][6]
-
Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled. Immediate and copious irrigation is the first and most critical step in mitigating accidental exposure.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of handling this compound. The following table outlines the recommended PPE, with the rationale rooted in providing a comprehensive barrier against potential exposure routes.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile or neoprene gloves (double-gloving is recommended).[1][2] | Laboratory coat.[1] | Work within a chemical fume hood. If the potential for dust generation is high, an N95/FFP2 respirator may be necessary.[1] |
| Solution Preparation | Chemical splash goggles.[1] | Nitrile or neoprene gloves.[1][2] | Laboratory coat.[1] | All operations must be conducted in a chemical fume hood.[1][2] |
| Conducting Reactions | Chemical splash goggles and a face shield.[1] | Nitrile or neoprene gloves.[1][2] | Chemical-resistant laboratory coat or apron.[1] | All operations must be conducted in a certified chemical fume hood.[1][2] |
| Handling Spills | Chemical splash goggles and a face shield.[1] | Double-gloving with chemical-resistant gloves.[1] | Chemical-resistant suit or coveralls.[1] | An air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation. |
Logical Flow for Donning and Doffing PPE
Caption: Sequential process for donning and doffing PPE.
Procedural Guidance for Safe Handling
A systematic and cautious approach to every step of the handling process is crucial for minimizing the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.
-
Weighing: If working with a solid, carefully weigh the required amount on a tared weigh paper or in a suitable container within the fume hood. Avoid any actions that could generate dust.
-
Dissolution: Add solvent to the solid in a controlled manner to avoid splashing. If the dissolution is exothermic, add the solvent slowly and consider external cooling.
-
Transfers: When transferring solutions, use a pipette or a syringe to minimize the risk of spills. Avoid pouring directly from a large container to a small one.
-
Post-Handling: After completing the work, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), ensuring all surfaces are thoroughly wiped down. Dispose of all contaminated materials as hazardous waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the compound is suspected.[7]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[8][9] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[8]
-
Minor Spill: For a small spill contained within the fume hood, use an appropriate absorbent material to soak up the liquid. Place the absorbent material in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Major Spill: In the event of a large spill, evacuate the immediate area and notify laboratory management and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.[11][12]
Waste Segregation and Disposal Workflow
Caption: Segregation and disposal workflow for chemical waste.
Key Disposal Principles:
-
Waste Containers: Use separate, clearly labeled, and sealed containers for solid waste, liquid waste, and contaminated sharps.[12][13]
-
Labeling: All waste containers must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Aqueous Waste: Aqueous solutions containing this compound should not be disposed of down the drain.[11][14] They must be collected as hazardous liquid waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh papers, pipette tips, and paper towels, must be collected as solid hazardous waste.[7][14]
-
Empty Containers: "Empty" containers that held the compound should also be disposed of as hazardous waste, as they will contain residual amounts.[12]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on proper procedures and to schedule a waste pickup.[11]
By adhering to these essential safety and logistical protocols, you can confidently and responsibly handle this compound in your laboratory, fostering a culture of safety and ensuring the integrity of your scientific endeavors.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 16, 2026.
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved February 16, 2026.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridin-4-ol. Retrieved February 16, 2026.
- BASF. (2026, February 13).
- Thermo Fisher Scientific. (2010, November 24).
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved February 16, 2026.
- MilliporeSigma. (2025, November 6).
- DC Fine Chemicals. (n.d.).
- PubMed. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ, 61(6), 837-41.
- Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
- TCI Chemicals. (2025, October 27).
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved February 16, 2026.
- Fisher Scientific. (2009, October 2).
- Benchchem. (n.d.).
- Cayman Chemical. (2025, December 17).
- MilliporeSigma. (2025, November 6).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2017, April 18).
- Edvotek. (n.d.).
- Environmental Health & Safety. (n.d.). Ethidium Bromide Safe Handling and Disposal Procedures. Retrieved February 16, 2026.
- UAB. (n.d.). Disposal of Ethidium Bromide Waste. Retrieved February 16, 2026.
- Department of Environmental Health and Safety. (2004, March 15). Guidelines for Ethidium Bromide Disposal.
- Research Safety Affairs. (n.d.). Ethidium Bromide Waste Disposal. Retrieved February 16, 2026.
- Old Dominion University. (n.d.). Ethidium Bromide Hazards and Precautions. Retrieved February 16, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. edvotek.com [edvotek.com]
- 6. download.basf.com [download.basf.com]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. uab.edu [uab.edu]
- 12. Ethidium Bromide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 13. odu.edu [odu.edu]
- 14. sites.pitt.edu [sites.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

